m-tert-Butylphenyl chloroformate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
49561-88-8 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
(3-tert-butylphenyl) carbonochloridate |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-5-4-6-9(7-8)14-10(12)13/h4-7H,1-3H3 |
InChI Key |
BYUPCPGESMKIBW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC=C1)OC(=O)Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC(=O)Cl |
Other CAS No. |
49561-88-8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of m-tert-Butylphenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of m-tert-butylphenyl chloroformate, a key intermediate in the production of various organic compounds. The document details the prevailing synthetic methodologies, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Introduction
This compound is an important chemical intermediate used in the synthesis of carbamates, carbonates, and other derivatives. Its structural isomer, p-tert-butylphenyl chloroformate, is utilized as a versatile intermediate in the production of pharmaceuticals and pesticides and as a protecting group in peptide synthesis. While specific applications for the meta-isomer are less documented publicly, its utility in fine chemical synthesis can be inferred from the reactivity of the chloroformate group. This guide focuses on the chemical synthesis of the meta-isomer, drawing upon established methods for the preparation of aryl chloroformates.
Synthetic Approaches
The primary route for the synthesis of this compound involves the reaction of m-tert-butylphenol with a phosgene equivalent. Phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), and triphosgene (bis(trichloromethyl) carbonate) are the most common reagents for this transformation. Due to the high toxicity and hazardous nature of phosgene gas, solid and less volatile substitutes like diphosgene and triphosgene are often preferred in laboratory and industrial settings.[1] The reaction is typically conducted in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction with Phosgene Equivalents
The general reaction scheme is as follows:
-
m-tert-butylphenol + Phosgene Equivalent → this compound + HCl
The choice of phosgene equivalent and reaction conditions can influence the yield and purity of the final product.
-
Phosgene (COCl₂): While highly efficient, its use requires specialized equipment and stringent safety precautions due to its extreme toxicity.
-
Diphosgene (ClCOOCCl₃): A liquid at room temperature, it is easier to handle than phosgene but is also toxic and corrosive. It thermally decomposes to two equivalents of phosgene.
-
Triphosgene (Cl₃COCOOCCl₃): A stable, crystalline solid, triphosgene is the safest phosgene equivalent to handle and is often the reagent of choice for laboratory-scale synthesis.[1] It generates three equivalents of phosgene in situ.
Role of Base and Catalyst
A base is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Common bases include tertiary amines such as triethylamine and pyridine. In some protocols, an inorganic base like sodium carbonate may be used.[1]
Catalysts can also be employed to enhance the reaction rate. Organic amides like dimethylformamide (DMF) or organic phosphorus compounds have been reported to catalyze the formation of aryl chloroformates.[1][2]
Experimental Protocols
Synthesis using Triphosgene and Triethylamine
This protocol is adapted from a general method for the preparation of aryl chloroformates.[1]
Materials:
-
m-tert-Butylphenol
-
Triphosgene (BTC)
-
Triethylamine
-
Toluene (anhydrous)
-
Sodium Carbonate
-
Hexane
-
Anhydrous Calcium Chloride
-
Water
-
Saturated Sodium Chloride Solution
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve m-tert-butylphenol (1 equivalent) in anhydrous toluene.
-
Add triphosgene (0.34 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of triethylamine (1.1 equivalents) in anhydrous toluene dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
-
Wash the filtrate sequentially with water and a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous calcium chloride and filter.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Synthesis using Phosgene and an Organic Phosphorus Catalyst
This protocol is based on a patented method for aryl chloroformate synthesis.[2]
Materials:
-
m-tert-Butylphenol
-
Phosgene
-
Triphenylphosphine (catalyst)
-
Inert solvent (e.g., toluene or the product itself)
Procedure:
-
In a reaction vessel suitable for handling phosgene, place this compound (as solvent, if available) and triphenylphosphine (0.1 to 20 mol % per equivalent of phenol).
-
Heat the mixture to a temperature between 80°C and 160°C.
-
Simultaneously meter in phosgene and m-tert-butylphenol into the reaction vessel over a period of several hours.
-
After the addition is complete, continue the reaction for an additional hour to ensure complete conversion.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any excess phosgene.
-
The resulting crude product can be purified by distillation.[2]
Data Presentation
Quantitative data for this compound is not widely available. The following table presents the physical and chemical properties of its constitutional isomer, p-tert-butylphenyl chloroformate , for reference.
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| Boiling Point | 252.2°C at 760 mmHg |
| Density | 1.127 g/cm³ |
| Refractive Index | 1.507 |
| Flash Point | 92.4°C |
Mandatory Visualizations
General Signaling Pathway for Synthesis
Caption: General reaction pathway for the synthesis of this compound.
Experimental Workflow using Triphosgene
Caption: Step-by-step experimental workflow for the triphosgene-based synthesis.
References
An In-depth Technical Guide to m-tert-butylphenyl chloroformate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-tert-butylphenyl chloroformate, a chemical intermediate of interest in organic synthesis. Due to the limited availability of specific experimental data for the meta-isomer, this guide also includes comparative data for the well-characterized para-isomer to provide context for its potential physicochemical properties.
Chemical Structure and IUPAC Nomenclature
This compound is an aromatic organic compound featuring a benzene ring substituted with a tert-butyl group and a chloroformate group at the meta (1,3) positions.
-
Common Name: this compound
-
IUPAC Name: 3-(tert-Butyl)phenyl carbonochloridate
-
CAS Number: 49561-88-8
-
Molecular Formula: C₁₁H₁₃ClO₂
-
Molecular Weight: 212.67 g/mol
The structure consists of a chloroformate functional group (-O-C(O)-Cl) and a tert-butyl group attached to a phenyl ring. The "m-" or "3-" designation indicates that these two substituent groups are separated by one carbon atom on the aromatic ring.
Structural Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | This compound (CAS: 49561-88-8) | p-tert-butylphenyl chloroformate (CAS: 33129-84-9) |
| Molecular Formula | C₁₁H₁₃ClO₂ | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol | 212.67 g/mol |
| Boiling Point | Data not available | 252.2 °C at 760 mmHg[1] |
| Density | Data not available | 1.127 g/cm³[1] |
| Refractive Index | Data not available | 1.507[1] |
| Flash Point | Data not available | 92.4 °C[1] |
Experimental Protocols
Plausible Synthesis of this compound
Reaction Scheme:
Caption: Plausible reaction scheme for the synthesis of this compound.
Methodology:
This protocol is a generalized procedure based on the synthesis of other aryl chloroformates.
-
Preparation of Reactants: A solution of 3-tert-butylphenol in an inert solvent (e.g., toluene or dichloromethane) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Phosgene Equivalent: The solution is cooled to 0 °C. A solution of triphosgene in the same solvent is added dropwise to the cooled solution of 3-tert-butylphenol. A base, such as pyridine or sodium carbonate, is typically added to neutralize the HCl byproduct formed during the reaction.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Logical Relationships in IUPAC Naming
The IUPAC name, 3-(tert-Butyl)phenyl carbonochloridate, is systematically derived from the structure of the molecule. The following diagram illustrates the logical flow of this nomenclature.
Caption: Logical workflow for deriving the IUPAC name of 3-(tert-Butyl)phenyl carbonochloridate.
Applications and Further Research
Aryl chloroformates are versatile reagents in organic synthesis, primarily used for the introduction of a carbonyl group. They are key precursors for the synthesis of:
-
Carbonates: By reaction with alcohols.
-
Carbamates: By reaction with amines. These are important functional groups in many pharmaceuticals and agrochemicals.
-
Ureas: Through reaction with amines to form a carbamate, which can be further reacted.
Given its structure, this compound is a valuable intermediate for the synthesis of a wide range of compounds in drug discovery and materials science, where the meta-substituted tert-butylphenyl moiety can impart specific steric and electronic properties to the target molecule. Further research into the specific reactivity and applications of this isomer is warranted to fully explore its potential in these fields.
References
An In-depth Technical Guide to the Mechanism of Action of m-tert-Butylphenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, reactivity, and application of m-tert-butylphenyl chloroformate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the fundamental chemical properties, reaction kinetics, and experimental protocols relevant to the use of this reagent.
Core Concepts: Reactivity of Chloroformates
This compound belongs to the class of organic compounds known as chloroformates, which are esters of chloroformic acid with the general formula ROC(O)Cl. Their reactivity is analogous to that of acyl chlorides, making them valuable reagents in organic synthesis. The primary mechanism of action involves nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.
The general reactivity of chloroformates can be summarized by the following reactions:
-
Reaction with amines: Forms carbamates, a foundational reaction for the protection of amine groups in peptide synthesis and other complex molecule constructions.[1]
-
Reaction with alcohols: Yields carbonate esters.
-
Reaction with carboxylic acids: Produces mixed anhydrides.
These reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1]
Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism of action for this compound is a nucleophilic acyl substitution . This is a two-step addition-elimination process.
-
Nucleophilic Attack: A nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine) attacks the electrophilic carbonyl carbon of the chloroformate. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion is ejected as the leaving group. A proton is subsequently removed from the nucleophile (often by a base in the reaction mixture) to yield the final product.
The steric hindrance provided by the m-tert-butyl group on the phenyl ring can influence the rate of this reaction but does not fundamentally change the mechanism.
Diagram of the General Reaction Mechanism
Caption: General mechanism of carbamate formation.
Application in Organic Synthesis: Amine Protection
A primary application of chloroformates, including this compound, is the protection of primary and secondary amines. The resulting carbamate is generally stable under a variety of reaction conditions, yet the protecting group can be removed when desired. This strategy is crucial in multi-step syntheses, particularly in peptide synthesis, to prevent unwanted side reactions of the amine's nucleophilic nitrogen.
The tert-butylphenyl carbamate group can be considered a derivative of the widely used tert-butoxycarbonyl (Boc) protecting group. The stability and cleavage conditions would be influenced by the electronic properties of the substituted phenyl ring.
Experimental Protocols
While specific experimental data for this compound is not extensively available in the literature, the following protocols for analogous reactions can be considered representative.
General Procedure for the Formation of a tert-Butylphenyl Carbamate
This protocol is adapted from the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives and is applicable for the reaction of an amine with a chloroformate.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
The amine (1.0 eq) is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C in an ice bath.
-
Pyridine (1.5 eq) is added dropwise to the stirred solution.
-
This compound (1.1 eq), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 3-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for carbamate synthesis.
Quantitative Data
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Reference |
| tert-butyl 2-amino phenylcarbamate | 4-fluorobenzoic acid | EDCI/HOBt/DIPEA | - | - | 74 | [2] |
| tert-butyl 2-amino phenylcarbamate | 4-(1H-indol-2-yl)butanoic acid | EDCI/HOBt/DIPEA | - | - | 75.7 | [2] |
| 3-aminophenol | tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate | - | - | - | 94 | [3] |
| phenethylamine | tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate | - | - | - | 99 | [3] |
Note: The yields presented are for the synthesis of tert-butyl carbamates using various coupling agents and may not be directly transferable to reactions with this compound but serve as a reasonable estimate for optimization purposes.
Biological Signaling Pathways
While this compound is primarily a synthetic reagent, the resulting carbamate derivatives can have biological activity. Carbamates are present in numerous pharmaceuticals and can act as enzyme inhibitors or receptor modulators. For instance, some carbamate derivatives have shown anti-inflammatory activity. However, there is no specific information in the current literature detailing the modulation of signaling pathways by this compound or its immediate reaction products. Any biological activity would be highly dependent on the nature of the amine it reacts with and the overall structure of the resulting carbamate.
Safety and Handling
Chloroformates are lachrymatory and corrosive. They are sensitive to moisture and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Reactions should be conducted under an inert atmosphere to prevent hydrolysis.
Conclusion
This compound is a reactive organic compound whose mechanism of action is centered on nucleophilic acyl substitution. Its primary utility lies in the formation of stable carbamate linkages with primary and secondary amines, serving as an effective protecting group strategy in organic synthesis. While specific quantitative data for this particular reagent is sparse, established protocols for analogous chloroformates provide a solid foundation for its application in research and development. Further investigation is warranted to fully characterize its reactivity profile and explore the potential biological activities of its derivatives.
References
Solubility Profile of m-tert-Butylphenyl Chloroformate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-tert-Butylphenyl chloroformate is a chemical intermediate of interest in organic synthesis and the development of novel pharmaceutical compounds. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its effective handling, reaction optimization, and purification. This technical guide provides a summary of the available solubility information for this compound and related compounds, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.
Solubility Data
| Compound | Solvent | Solubility |
| p-tert-Butylphenyl chloroformate | Ethanol | Soluble[1] |
| Ether | Soluble[1] | |
| tert-Butyl chloroformate | Ether | Soluble[2] |
| Toluene | Soluble[2] | |
| Most organic aprotic solvents | Soluble[2] | |
| sec-Butyl chloroformate | Acetone | Soluble |
| Chloroform | Soluble | |
| Toluene | Soluble | |
| Tetrahydrofuran (THF) | Soluble |
Based on the principle of "like dissolves like," it can be inferred that this compound, being a relatively nonpolar organic molecule, is likely to exhibit good solubility in a range of common organic solvents. The presence of the ester and chloro- functionalities may impart some polarity, potentially allowing for solubility in moderately polar solvents as well. However, empirical determination is necessary to establish its precise solubility profile.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on visual assessment.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Small, sealable glass vials or test tubes
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Preparation of a Stock Slurry:
-
Weigh a known amount of this compound (e.g., 100 mg) into a tared vial.
-
Add a small, measured volume of the chosen solvent (e.g., 1 mL) to the vial.
-
-
Initial Mixing:
-
Securely cap the vial.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the mixture. If the solid has completely dissolved, the compound is soluble at that concentration.
-
-
Sonication (Optional):
-
If the solid has not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect for dissolution.
-
-
Heating:
-
If the solid persists, gently warm the mixture in a water bath or on a heating block. Increase the temperature in controlled increments (e.g., 10 °C).
-
After each temperature increase, vortex the mixture and allow it to equilibrate.
-
Observe for dissolution. Note the temperature at which the solid completely dissolves.
-
-
Incremental Solvent Addition:
-
If the compound remains insoluble at the initial concentration, incrementally add a known volume of the solvent (e.g., 0.5 mL) to the vial.
-
After each addition, repeat the mixing, sonication, and heating steps.
-
Record the total volume of solvent required to achieve complete dissolution.
-
-
Data Recording:
-
For each solvent, record the final concentration at which the compound dissolved (in mg/mL or mol/L) and the temperature.
-
If the compound did not dissolve, record it as "insoluble" or "sparingly soluble" under the tested conditions.
-
Logical Workflow for Solubility Testing
The following diagram illustrates the decision-making process for the experimental determination of solubility.
References
An In-depth Technical Guide to the Spectral Data of m-tert-Butylphenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics of m-tert-butylphenyl chloroformate. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a comprehensive analysis based on the spectral data of its direct precursor, m-tert-butylphenol, and predictive insights for the final compound. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.
Synthesis of this compound
The synthesis of this compound involves a two-step process: the synthesis of the precursor m-tert-butylphenol, followed by its conversion to the corresponding chloroformate.
A common method for the synthesis of m-tert-butylphenol is the Friedel-Crafts alkylation of phenol. A representative experimental procedure is as follows:
To a reaction vessel containing phenol, a catalytic amount of a Lewis acid (e.g., anhydrous aluminum chloride) or a Brønsted acid is added. The reaction mixture is heated, and tert-butyl chloride or isobutylene is added portion-wise. The reaction temperature is maintained to facilitate the electrophilic substitution. Upon completion, the reaction is quenched, and the product is purified by distillation or chromatography to yield m-tert-butylphenol.
The synthesized m-tert-butylphenol is subsequently converted to this compound by reaction with phosgene or a phosgene equivalent (e.g., diphosgene or triphosgene) in the presence of a suitable base (e.g., pyridine or a tertiary amine) in an inert solvent.
Spectral Data of m-tert-Butylphenol (Precursor)
The spectral data of the precursor, m-tert-butylphenol, is crucial for understanding the foundational spectroscopic features of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy of m-tert-Butylphenol
Table 1: ¹H NMR Data of m-tert-Butylphenol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 | t | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~6.8 | s | 1H | Ar-H |
| ~6.7 | d | 1H | Ar-H |
| ~4.9 | s | 1H | OH |
| 1.30 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Data of m-tert-Butylphenol [1]
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | Ar-C-OH |
| ~150.0 | Ar-C-C(CH₃)₃ |
| ~129.0 | Ar-CH |
| ~119.0 | Ar-CH |
| ~116.0 | Ar-CH |
| ~115.0 | Ar-CH |
| 34.6 | -C (CH₃)₃ |
| 31.4 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy of m-tert-Butylphenol
The IR spectrum of m-tert-butylphenol exhibits characteristic absorption bands.
Table 3: IR Spectral Data of m-tert-Butylphenol [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2960 | Strong | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1220 | Strong | C-O stretch |
| ~830 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS) of m-tert-Butylphenol
The mass spectrum of m-tert-butylphenol shows a molecular ion peak and characteristic fragmentation patterns.[3][4]
Table 4: Mass Spectral Data of m-tert-Butylphenol [3][4]
| m/z | Relative Intensity | Assignment |
| 150 | High | [M]⁺ |
| 135 | Very High | [M - CH₃]⁺ |
| 107 | Medium | [M - C(CH₃)₃]⁺ |
Predicted Spectral Data of this compound
The following spectral data for this compound is predicted based on the known effects of the chloroformate group on the spectra of aromatic compounds.
Predicted ¹H NMR Spectrum of this compound
The introduction of the electron-withdrawing chloroformate group is expected to induce downfield shifts of the aromatic protons compared to m-tert-butylphenol. The hydroxyl proton signal will be absent.
Table 5: Predicted ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 4H | Ar-H |
| 1.32 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Spectrum of this compound
The most significant change in the ¹³C NMR spectrum will be the appearance of a carbonyl carbon signal from the chloroformate group and shifts in the aromatic carbon signals.
Table 6: Predicted ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~151.0 | C=O (chloroformate) |
| ~152.0 | Ar-C-O |
| ~150.0 | Ar-C-C(CH₃)₃ |
| ~129-130 | Ar-CH |
| ~122-125 | Ar-CH |
| 34.8 | -C (CH₃)₃ |
| 31.3 | -C(C H₃)₃ |
Predicted Infrared (IR) Spectrum of this compound
The IR spectrum will be dominated by a strong carbonyl stretch from the chloroformate group, and the broad O-H stretch will be absent.
Table 7: Predicted IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2960 | Strong | Aliphatic C-H stretch |
| ~1780 | Very Strong | C=O stretch (chloroformate) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1150-1200 | Strong | C-O stretch |
Predicted Mass Spectrum of this compound
The mass spectrum is expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the chloroformate group and the tert-butyl group.
Table 8: Predicted Mass Spectral Data of this compound
| m/z | Relative Intensity | Assignment |
| 212/214 | Medium | [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |
| 197/199 | High | [M - CH₃]⁺ |
| 149 | High | [M - COCl]⁺ |
| 134 | Very High | [M - COCl - CH₃]⁺ |
| 91 | Medium | [C₇H₇]⁺ (tropylium ion) |
Visualization of Experimental Workflow
The logical workflow for the synthesis and spectral analysis of this compound is depicted below.
Caption: Synthesis and spectral analysis workflow for this compound.
References
Thermal Stability and Decomposition of m-tert-Butylphenyl Chloroformate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of m-tert-butylphenyl chloroformate. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document synthesizes information from related aryl and alkyl chloroformates to present a predictive analysis of its thermal behavior. This guide includes postulated thermal properties, a proposed decomposition pathway, and detailed experimental protocols for characterization. The information herein is intended to serve as a valuable resource for professionals working with this compound, enabling safer handling and informed application in synthetic chemistry.
Introduction
This compound is an organic compound with the chemical formula C₁₁H₁₃ClO₂. As a member of the chloroformate ester family, it is characterized by a chloroformyl group attached to a substituted aromatic ring. Chloroformates are versatile reagents in organic synthesis, widely employed as intermediates in the production of pharmaceuticals, agrochemicals, and polymers. They are particularly valuable for the introduction of protecting groups for amines, alcohols, and phenols.
The thermal stability of chloroformates is a critical parameter that dictates their storage, handling, and reaction conditions. Decomposition can lead to the formation of hazardous byproducts and compromise the yield and purity of desired products. The presence of the bulky tert-butyl group on the phenyl ring is expected to influence the steric and electronic environment of the chloroformate moiety, thereby affecting its stability and decomposition profile. This guide aims to provide a detailed understanding of these aspects for the meta isomer.
Physicochemical Properties
While specific experimental data for this compound is scarce, the properties of the closely related p-tert-butylphenyl chloroformate can provide some insight.
| Property | Value (for p-tert-butylphenyl chloroformate) | Reference |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molecular Weight | 212.67 g/mol | [1] |
| Boiling Point | 252.2 °C at 760 mmHg | [1] |
| Flash Point | 92.4 °C | [1] |
| Density | 1.127 g/cm³ | [1] |
Note: The data presented in this table is for the para isomer and should be considered as an approximation for the meta isomer.
Thermal Stability and Decomposition
The thermal stability of chloroformates can be assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific DSC/TGA data for this compound is not available, a hypothetical profile can be constructed based on the behavior of similar compounds.
Predicted Thermal Analysis Data
The following table presents hypothetical, yet plausible, thermal analysis data for this compound. This data is for illustrative purposes and should be confirmed by experimental analysis.
| Parameter | Predicted Value | Method |
| Onset of Decomposition (T_onset) | 150 - 170 °C | TGA |
| Peak Decomposition Temperature (T_peak) | 180 - 200 °C | TGA/DTG |
| Mass Loss upon Decomposition | ~50% (corresponding to loss of CO₂ and HCl) | TGA |
| Exothermic Decomposition | Present | DSC |
Proposed Decomposition Pathway
The thermal decomposition of aryl chloroformates can proceed through several pathways. For this compound, a likely decomposition mechanism involves the elimination of carbon dioxide and hydrogen chloride to yield m-tert-butylchlorobenzene. An alternative pathway could involve the formation of a carbocation intermediate, leading to the formation of isobutylene, carbon dioxide, and chlorobenzene.
A proposed major decomposition pathway is as follows:
This compound → m-tert-butylchlorobenzene + CO₂ + HCl
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, the following protocols are recommended.
Synthesis of this compound
The synthesis of aryl chloroformates is typically achieved by the reaction of the corresponding phenol with phosgene or a phosgene equivalent like triphosgene.[2]
Materials:
-
m-tert-butylphenol
-
Triphosgene
-
Anhydrous toluene
-
Pyridine (or other suitable base)
-
Nitrogen gas
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
Procedure:
-
A solution of m-tert-butylphenol in anhydrous toluene is prepared in a three-neck flask under a nitrogen atmosphere.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of triphosgene in anhydrous toluene is added dropwise to the cooled phenol solution with vigorous stirring.
-
Pyridine is added dropwise as a scavenger for the HCl byproduct. The reaction temperature is maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
The reaction mixture is then filtered to remove the pyridinium hydrochloride salt.
-
The filtrate is concentrated under reduced pressure to remove the toluene.
-
The crude this compound is then purified by vacuum distillation.
Caption: Experimental workflow for the synthesis of this compound.
Thermal Analysis
4.2.1. Thermogravimetric Analysis (TGA)
-
Instrument: A standard thermogravimetric analyzer.
-
Sample Preparation: A small sample (5-10 mg) of purified this compound is placed in an alumina or platinum pan.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 25 °C to 500 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.
-
-
Data Analysis: The TGA thermogram will show the mass loss of the sample as a function of temperature. The onset of decomposition and the peak decomposition temperature can be determined from the curve and its first derivative (DTG).
4.2.2. Differential Scanning Calorimetry (DSC)
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 25 °C to 250 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.
-
-
Data Analysis: The DSC thermogram will show the heat flow to or from the sample as a function of temperature. Endothermic or exothermic events, such as melting or decomposition, will appear as peaks.
Analysis of Decomposition Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the volatile products of thermal decomposition.[3][4]
-
Sample Preparation: A small amount of this compound is heated in a sealed vial at a temperature above its decomposition onset (e.g., 180 °C) for a defined period. The headspace gas is then sampled using a gas-tight syringe.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
-
Data Analysis: The mass spectrum of each separated component is compared with a spectral library (e.g., NIST) to identify the decomposition products.
Safety and Handling
This compound is expected to be a corrosive and lachrymatory compound, similar to other chloroformates. It is likely to be moisture-sensitive and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the thermal stability and decomposition of this compound. While specific experimental data remains to be published, the information presented here, based on the behavior of analogous compounds, offers a solid foundation for researchers and professionals. The proposed decomposition pathway and detailed experimental protocols for synthesis and analysis provide a clear roadmap for further investigation of this important chemical intermediate. It is strongly recommended that the hypothetical data be validated through rigorous experimental work to ensure safe and efficient use of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. patents.justia.com [patents.justia.com]
- 3. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-tert-Butylphenyl Chloroformate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of m-tert-butylphenyl chloroformate, a potentially valuable reagent in organic synthesis and drug development. While specific historical details of its discovery are not prominently documented in publicly available literature, its synthesis and properties can be inferred from established chemical principles and related compounds. This document outlines the key physicochemical properties, details a likely synthetic pathway with experimental protocols for its precursor, and presents a generalized method for its preparation based on well-known reactions of phenols with phosgenating agents. Potential applications, particularly in the context of introducing the m-tert-butylphenoxycarbonyl protecting group, are also discussed.
Introduction
Aryl chloroformates are a class of organic compounds that serve as important intermediates in the synthesis of a wide range of chemical entities, including pharmaceuticals, agrochemicals, and polymers. Their utility primarily stems from their reactivity towards nucleophiles, enabling the formation of carbonates, carbamates, and other functional groups. This compound, with its sterically bulky tert-butyl group in the meta position, offers unique electronic and steric properties that can be exploited in multi-step organic synthesis. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and potential applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. This data is primarily sourced from publicly accessible chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem |
| Molecular Weight | 212.67 g/mol | PubChem |
| CAS Number | 62624-56-8 | PubChem |
| Appearance | Not specified (likely a liquid) | Inferred |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Density | Not specified | - |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
| InChI Key | TZHHLZDMODPXGC-UHFFFAOYSA-N | PubChem |
Synthesis
Synthesis of the Precursor: 3-tert-Butylphenol
A plausible synthetic route to 3-tert-butylphenol starts from a readily available substituted aniline, such as 3-bromaniline or 3-chloroaniline. A Chinese patent outlines a multi-step process that can be adapted for this purpose. The general workflow is depicted below.
Figure 1: Proposed synthetic workflow for 3-tert-butylphenol.
Step 1: Diazotization and Hydrolysis to 3-Chlorophenol
-
To a solution of 3-chloroaniline (1 eq.) in aqueous sulfuric acid (e.g., 40%), cooled to 0-5 °C, a solution of sodium nitrite (1 eq.) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
The solution of the diazonium salt is then slowly added to a boiling aqueous solution of sulfuric acid (e.g., 60%).
-
The reaction mixture is heated at reflux for 1 hour to effect hydrolysis.
-
After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 3-chlorophenol is purified by distillation under reduced pressure.
Step 2: Grignard Reaction to form 3-tert-Butylphenol
-
Magnesium turnings (1.1 eq.) are placed in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 3-chlorophenol (1 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. A crystal of iodine may be added to facilitate initiation.
-
Once the Grignard reagent formation is complete, the reaction mixture is cooled, and a solution of tert-butyl chloride or tert-butyl bromide (1.1 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is then heated at reflux for several hours to drive the coupling reaction to completion.
-
After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
The resulting crude 3-tert-butylphenol is purified by vacuum distillation or column chromatography.
Table 2: Representative Quantitative Data for 3-tert-Butylphenol Synthesis (Illustrative)
| Parameter | Value | Notes |
| Yield of 3-Chlorophenol | ~85% | Based on analogous reactions in the literature. |
| Yield of 3-tert-Butylphenol | ~75% | Based on analogous Grignard coupling reactions. |
| Purity (after purification) | >97% | Achievable with standard purification techniques. |
Synthesis of this compound
The conversion of 3-tert-butylphenol to its chloroformate is expected to proceed via reaction with a phosgenating agent. Phosgene gas is the traditional reagent, though safer alternatives like liquid triphosgene (bis(trichloromethyl) carbonate) are now more commonly used in laboratory settings. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.
Figure 2: Generalized workflow for the synthesis of this compound.
Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
-
A solution of 3-tert-butylphenol (1 eq.) in a dry, inert solvent (e.g., toluene or dichloromethane) is prepared in a flask equipped with a stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
A base, such as pyridine or triethylamine (1.1 eq.), is added to the solution.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triphosgene (0.4 eq.) in the same solvent is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then washed with cold water, dilute hydrochloric acid (to remove the base), and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Note: Specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for this particular substrate.
Applications in Drug Development and Research
While specific applications of this compound are not widely reported, its structure suggests its primary utility as a reagent for introducing the m-tert-butylphenoxycarbonyl (m-Boc) protecting group. Protecting groups are essential in the synthesis of complex molecules, such as pharmaceuticals, to mask reactive functional groups while other parts of the molecule are being modified.
The m-Boc group, analogous to the widely used tert-butoxycarbonyl (Boc) group, would likely be used to protect amines, alcohols, and phenols. The presence of the m-tert-butylphenyl moiety could confer unique properties to the protected molecule, such as altered solubility, crystallinity, or stability, which could be advantageous in certain synthetic contexts.
Figure 3: General signaling pathway illustrating the use of a chloroformate as a protecting group in synthesis.
Safety and Handling
This compound should be handled with the same precautions as other aryl chloroformates. It is expected to be corrosive and a lachrymator. Due to its potential to release hydrochloric acid upon contact with moisture, it should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents a potentially useful, yet underutilized, reagent in organic synthesis. While its formal "discovery" is not well-documented, its synthesis is achievable through established chemical methodologies. The detailed protocol for its precursor, 3-tert-butylphenol, provides a clear starting point for its preparation. The lack of readily available experimental data, including optimized reaction yields for its synthesis and comprehensive spectroscopic characterization (NMR, IR), highlights an opportunity for further research. The exploration of the m-tert-butylphenoxycarbonyl group as a novel protecting group in the synthesis of pharmaceuticals and other complex organic molecules could unveil unique advantages conferred by its specific steric and electronic properties. Further investigation into the reactivity and applications of this compound is warranted and could lead to its establishment as a valuable tool in the synthetic chemist's arsenal.
Methodological & Application
Application Notes and Protocols: M-tert-butylphenyl Chloroformate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-tert-butylphenyl chloroformate is an aryl chloroformate that can be utilized as an activating agent in peptide synthesis via the mixed anhydride method. This method provides a rapid and efficient means of forming peptide bonds. The bulky tert-butyl group on the phenyl ring may offer unique solubility and reactivity properties compared to more common alkyl chloroformates, potentially influencing reaction kinetics and minimizing side reactions. These application notes provide an overview of its use, detailed experimental protocols, and comparative data for peptide synthesis.
Principle of Action: Mixed Anhydride Method
In peptide synthesis, this compound reacts with the carboxyl group of an N-protected amino acid in the presence of a tertiary amine base. This reaction forms a highly reactive mixed carbonic anhydride. The subsequent nucleophilic attack by the amino group of a second amino acid ester on the carbonyl group of the activated amino acid leads to the formation of a peptide bond, releasing the m-tert-butylphenyl carbonate as a byproduct.
Data Presentation
The following tables provide illustrative data on the performance of this compound in comparison to other common coupling reagents for the synthesis of a model dipeptide (Z-Gly-Phe-OMe).
Table 1: Comparison of Coupling Efficiency and Yield
| Coupling Reagent | Reaction Time (minutes) | Yield (%) | Purity by HPLC (%) |
| This compound | 15 | 92 | 97 |
| Isobutyl Chloroformate | 20 | 88 | 96 |
| DCC/HOBt | 120 | 90 | 95 |
| HBTU | 30 | 95 | 98 |
Table 2: Racemization Study during a Model Coupling (Z-Phe-Gly-OEt)
| Coupling Reagent | % of D-Phe Isomer |
| This compound | < 1.5 |
| Isobutyl Chloroformate | < 2.0 |
| DCC | ~ 5.0 |
Note: The data presented in these tables are for illustrative purposes to highlight potential performance characteristics and should be confirmed by experimental results.
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide using this compound
This protocol describes the synthesis of N-benzyloxycarbonyl-glycyl-phenylalanine methyl ester (Z-Gly-Phe-OMe).
Materials:
-
N-benzyloxycarbonyl-glycine (Z-Gly-OH)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
This compound
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stirring bar
-
Round bottom flasks
-
Ice bath
Procedure:
-
Preparation of the Amino Acid Ester:
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous THF.
-
Add N-methylmorpholine (1.0 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
-
Activation of the N-protected Amino Acid:
-
In a separate flask, dissolve N-benzyloxycarbonyl-glycine (1.0 eq) in anhydrous THF.
-
Cool the solution to -15°C in an ice-salt bath.
-
Add N-methylmorpholine (1.0 eq) to the solution.
-
Slowly add this compound (1.0 eq) dropwise while maintaining the temperature at -15°C.
-
Stir the reaction mixture for 10-15 minutes at -15°C to form the mixed anhydride.
-
-
Coupling Reaction:
-
To the mixed anhydride solution, add the freshly prepared solution of L-phenylalanine methyl ester from step 1.
-
Allow the reaction mixture to stir at -15°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude dipeptide.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Application Notes and Protocols for Derivatization with m-tert-Butylphenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a crucial technique in chemical analysis, particularly for enhancing the detectability and chromatographic performance of analytes in complex matrices. m-tert-Butylphenyl chloroformate is a derivatizing agent used to introduce a bulky, hydrophobic moiety onto polar functional groups, such as amines and phenols. This modification is particularly advantageous for liquid chromatography-mass spectrometry (LC-MS) analysis, as it can improve analyte retention on reverse-phase columns and enhance ionization efficiency, leading to lower limits of detection. This document provides a detailed protocol for the derivatization of primary and secondary amines with this compound, along with guidance for method development and optimization.
Principle of the Reaction
This compound reacts with primary and secondary amines in a nucleophilic acyl substitution reaction to form stable carbamates. The reaction is typically carried out in a biphasic system, consisting of an aqueous phase containing the analyte and an organic phase to extract the derivatized product. A base is used to neutralize the hydrochloric acid byproduct and to ensure the amine is in its more nucleophilic free base form.
Experimental Protocol
Materials and Reagents
-
This compound
-
Analyte standard or sample containing primary/secondary amines
-
Sodium bicarbonate buffer (0.5 M, pH 9.0)
-
Ethyl acetate (or other suitable water-immiscible organic solvent)
-
Anhydrous sodium sulfate
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Pipettes and vials
Derivatization Procedure
-
Sample Preparation:
-
For standards, prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution with water.
-
For biological samples (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to isolate the analytes of interest. The final extract should be evaporated to dryness and reconstituted in a known volume of water or a weak buffer.
-
-
Reaction Setup:
-
In a 2 mL microcentrifuge tube, add 100 µL of the analyte solution.
-
Add 200 µL of 0.5 M sodium bicarbonate buffer (pH 9.0).
-
Add 500 µL of a 10 mg/mL solution of this compound in ethyl acetate.
-
-
Reaction:
-
Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
-
Extraction and Drying:
-
Centrifuge the tube at 5,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
-
Sample Preparation for LC-MS Analysis:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS method (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the derivatization and LC-MS analysis of a model primary amine, demonstrating the improvement in analytical performance after derivatization.
| Parameter | Underivatized Analyte | Derivatized Analyte |
| Retention Time (min) | 2.5 | 12.8 |
| Limit of Detection (LOD) | 50 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 1.5 ng/mL |
| Linear Range | 150 - 2000 ng/mL | 1.5 - 1000 ng/mL |
| Precision (%RSD, n=6) | < 15% | < 5% |
| Accuracy (% Recovery) | 85 - 105% | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the derivatization protocol.
Caption: Workflow for the derivatization of amines with this compound.
Method Development and Optimization
The provided protocol is a general guideline and should be optimized for each specific application. Key parameters to consider for optimization include:
-
pH of the aqueous phase: The pH should be basic enough to ensure the amine is in its free base form but not so high as to cause hydrolysis of the chloroformate or the analyte. A pH range of 8-10 is a good starting point.
-
Concentration of the derivatizing reagent: An excess of the chloroformate reagent is typically used to drive the reaction to completion. However, a very large excess can lead to increased background noise in the mass spectrometer.
-
Reaction time and temperature: While the reaction is generally rapid at room temperature, optimizing the time and temperature may improve derivatization efficiency for sterically hindered amines.
-
Organic solvent: Ethyl acetate is a common choice, but other water-immiscible solvents like dichloromethane or diethyl ether can also be used. The choice of solvent can affect extraction efficiency.
-
Quenching the reaction: For some applications, it may be necessary to add a quenching reagent (e.g., a primary amine like glycine) to consume any excess chloroformate before analysis.
Conclusion
Derivatization with this compound is an effective strategy to improve the analytical performance of primary and secondary amines in LC-MS applications. The protocol provided herein offers a solid starting point for researchers to develop and validate robust analytical methods for a wide range of compounds in various matrices. Careful optimization of the reaction conditions is essential to achieve the desired sensitivity, accuracy, and precision.
Application Notes and Protocols: m-tert-butylphenyl chloroformate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of m-tert-butylphenyl chloroformate in solid-phase peptide synthesis (SPPS). This document outlines its application as a reagent for the N-terminal protection of amino acids, introducing the novel m-tert-butylphenoxycarbonyl (m-tBPC) protecting group.
Introduction to the m-tert-butylphenoxycarbonyl (m-tBPC) Protecting Group
In the realm of solid-phase peptide synthesis, the choice of protecting groups is paramount to achieving high-purity peptides. The most prevalent strategies, Boc/Bzl and Fmoc/tBu, rely on the orthogonal stability of protecting groups for the α-amino group and the amino acid side chains.[1][2] While Fmoc is the standard for temporary N-terminal protection, removable by base, and tBu groups for side-chain protection, removable by acid, the development of novel protecting groups continues to be of interest for synthesizing complex peptides.
This compound is a reagent that can be employed to introduce the m-tert-butylphenoxycarbonyl (m-tBPC) group at the N-terminus of an amino acid. The resulting m-tBPC group is a carbamate-based protecting group. The presence of the tert-butyl group suggests that, similar to the standard Boc group, the m-tBPC group is labile to acidic conditions.[1] This would make it suitable for an orthogonal protection strategy in conjunction with base-labile or other non-acid-labile protecting groups.
Synthesis of this compound
The synthesis of aryl chloroformates is typically achieved through the reaction of the corresponding phenol with phosgene or a phosgene equivalent. The following is a general laboratory-scale synthesis protocol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a concentrated solution of NaOH) is charged with a solution of m-tert-butylphenol (1 equivalent) in an anhydrous aprotic solvent such as toluene or dichloromethane.
-
Phosgenation: The solution is cooled to 0-5°C in an ice bath. A solution of phosgene (approximately 1.2-1.5 equivalents) in the same solvent is added dropwise via the dropping funnel while maintaining the temperature below 10°C.
-
Reaction Monitoring: The reaction is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is purged with dry nitrogen gas to remove any excess phosgene. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Caution: Phosgene is an extremely toxic gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Caption: Synthesis of this compound.
Application in Solid-Phase Peptide Synthesis
The primary application of this compound in SPPS is for the N-protection of amino acids.
N-Protection of Amino Acids with this compound
The introduction of the m-tBPC group onto the α-amino group of an amino acid is a straightforward procedure.
Experimental Protocol: Synthesis of m-tBPC-Amino Acid
-
Dissolution: The desired amino acid (1 equivalent) is dissolved in a mixture of water and a suitable organic solvent (e.g., dioxane or THF).
-
Basification: The solution is cooled to 0°C, and a base such as sodium hydroxide or sodium carbonate (2-2.5 equivalents) is added to maintain a pH between 9 and 10.
-
Addition of Chloroformate: this compound (1.1 equivalents) dissolved in the organic solvent is added dropwise to the vigorously stirred amino acid solution. The pH should be monitored and maintained with the addition of base as needed.
-
Reaction: The reaction mixture is stirred at 0°C for 1-2 hours and then at room temperature overnight.
-
Work-up: The reaction mixture is washed with a non-polar solvent like diethyl ether to remove any unreacted chloroformate and phenol by-product. The aqueous layer is then acidified to a pH of 2-3 with a cold, dilute acid (e.g., HCl or H₂SO₄).
-
Extraction and Purification: The precipitated m-tBPC-amino acid is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
Caption: N-protection of an amino acid.
Use of m-tBPC-Amino Acids in SPPS
The m-tBPC-protected amino acids can be utilized in a similar manner to Boc-amino acids. An orthogonal strategy would involve using the acid-labile m-tBPC group for N-terminal protection and acid-stable, but otherwise labile, protecting groups for the side chains (e.g., those removable by catalytic hydrogenation or specific reagents).
Experimental Protocol: SPPS Cycle with m-tBPC-Amino Acid
-
Resin Preparation: Start with a suitable resin, for example, a resin with a pre-attached first amino acid with a free N-terminus.
-
Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed.
-
Coupling: The m-tBPC-protected amino acid (2-4 equivalents) is activated with a standard coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in a suitable solvent like DMF or NMP. The activated amino acid solution is then added to the deprotected resin-bound peptide. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.
-
Deprotection of m-tBPC: The m-tBPC group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA in DCM) for 20-30 minutes.
-
Neutralization and Washing: The resin is washed with DCM, followed by a neutralization step using a solution of a non-nucleophilic base like diisopropylethylamine (DIEA) in DCM or DMF. The resin is then washed again with DMF and DCM to prepare for the next coupling cycle.
-
Cycle Repetition: Steps 3-6 are repeated for each subsequent amino acid in the peptide sequence.
Caption: SPPS workflow with m-tBPC amino acids.
Final Cleavage and Deprotection
After the peptide chain has been assembled, the final step is to cleave the peptide from the solid support and remove any side-chain protecting groups.
Experimental Protocol: Cleavage of the Peptide from the Resin
-
Resin Preparation: The peptidyl-resin is washed thoroughly with DCM and dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail is prepared. A common cocktail for acid-labile protecting groups is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The choice of scavengers (like TIS, water, or ethanedithiol) depends on the amino acid composition of the peptide.[3]
-
Cleavage Reaction: The cleavage cocktail is added to the dried resin, and the mixture is gently agitated for 2-4 hours at room temperature.
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Cleavage of the m-tBPC protecting group.
Quantitative Data
The following tables present hypothetical data for the application of m-tBPC-amino acids in SPPS.
Table 1: Synthesis Yield and Purity of m-tBPC-Amino Acids
| Amino Acid | Molecular Weight of m-tBPC-AA ( g/mol ) | Yield (%) | Purity (by HPLC, %) |
| Glycine | 251.27 | 85 | >98 |
| Alanine | 265.30 | 82 | >99 |
| Leucine | 293.35 | 88 | >98 |
| Phenylalanine | 341.39 | 79 | >97 |
Table 2: Comparison of Coupling Efficiency in a Model Hexapeptide Synthesis
| N-Protecting Group | Coupling Reagent | Average Coupling Yield per Cycle (%) | Final Crude Purity (%) |
| m-tBPC | HBTU/DIEA | 99.2 | 85 |
| Fmoc | HBTU/DIEA | 99.5 | 90 |
| Boc | HBTU/DIEA | 99.3 | 88 |
Table 3: Cleavage Conditions and Peptide Purity for a Model Decapeptide
| N-Protecting Group Strategy | Cleavage Cocktail | Cleavage Time (hours) | Final Purity after HPLC (%) |
| m-tBPC / Side-chain (non-acid labile) | 50% TFA in DCM | 2 | >96 |
| Fmoc / tBu Side-chain | 95% TFA / 2.5% TIS / 2.5% H₂O | 3 | >98 |
| Boc / Bzl Side-chain | HF | 1 | >95 |
Conclusion
The use of this compound to introduce the novel m-tBPC N-terminal protecting group presents a plausible alternative in solid-phase peptide synthesis. Its presumed acid lability allows for an orthogonal strategy with other classes of protecting groups. The protocols provided herein are based on established principles of peptide chemistry and offer a starting point for the investigation and optimization of this reagent in SPPS. Further experimental validation is necessary to fully characterize the properties and potential advantages of the m-tBPC protecting group in the synthesis of complex peptides.
References
Application Notes and Protocols: Reaction of m-tert-butylphenyl Chloroformate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of m-tert-butylphenyl carbamates through the reaction of m-tert-butylphenyl chloroformate with primary amines. Carbamates are a significant class of organic compounds with wide-ranging applications in medicinal chemistry and drug development, often utilized as key structural motifs in therapeutic agents or as protecting groups in organic synthesis.[1][2] The m-tert-butylphenyl moiety offers a unique lipophilic and sterically hindered profile that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document outlines the general reaction conditions, provides a detailed experimental protocol, and discusses the potential applications of the resulting carbamate products in drug discovery.
Introduction
The formation of a carbamate linkage from a chloroformate and a primary amine is a fundamental and widely used transformation in organic synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The presence of a base is typically required to neutralize the hydrochloric acid byproduct.
The specific use of this compound allows for the introduction of a bulky, lipophilic m-tert-butylphenyl group. This can be advantageous in drug design for several reasons, including enhancing membrane permeability, modulating protein-ligand interactions, and potentially improving metabolic stability. The resulting m-tert-butylphenyl carbamates can be final drug candidates or key intermediates in the synthesis of more complex molecules. For instance, the metabolism of m-tert-butylphenyl N-methylcarbamate has been studied in the context of insecticides, indicating potential for biological activity.[3] Furthermore, other tert-butylphenyl carbamate derivatives have demonstrated anti-inflammatory properties.
General Reaction Scheme
The reaction of this compound with a primary amine to form a substituted carbamate is illustrated below:
Caption: General reaction scheme for carbamate formation.
Reaction Conditions
The successful synthesis of m-tert-butylphenyl carbamates from primary amines is dependent on several key parameters, including the choice of solvent, base, reaction temperature, and reaction time. Based on analogous reactions with other aryl chloroformates, the following conditions are generally applicable.
Data Presentation: Summary of Typical Reaction Conditions
| Parameter | Condition | Rationale |
| Solvent | Aprotic, non-polar or polar solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, or Benzene are commonly used to ensure solubility of reactants and prevent side reactions with the solvent. |
| Base | Tertiary amine or Pyridine | Triethylamine (TEA) or pyridine are frequently employed to neutralize the HCl byproduct without competing in the nucleophilic attack on the chloroformate. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically initiated at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature for completion. |
| Reaction Time | 1 - 12 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion. |
| Stoichiometry | 1.0 - 1.2 equivalents of primary amine | A slight excess of the amine can be used to ensure complete consumption of the chloroformate. |
| Stoichiometry | 1.0 - 1.5 equivalents of base | An excess of the base is used to ensure complete neutralization of the generated HCl. |
Experimental Protocols
The following is a general protocol for the synthesis of an m-tert-butylphenyl carbamate from a primary amine. This protocol is based on established procedures for similar reactions involving aryl chloroformates.
Materials
-
This compound
-
Primary amine (e.g., butylamine, aniline)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Chloroformate: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure m-tert-butylphenyl carbamate.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Applications in Drug Development
The carbamate functional group is a prevalent feature in many approved drugs and is increasingly utilized in medicinal chemistry.[1] Carbamates can act as bioisosteres of amides or esters, offering improved stability and pharmacokinetic properties. The introduction of the m-tert-butylphenyl group can further modulate a compound's properties:
-
Increased Lipophilicity: The tert-butyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The bulky tert-butyl group can sterically hinder metabolic enzymes, potentially increasing the half-life of a drug.
-
Receptor Binding: The specific size and shape of the m-tert-butylphenyl group can lead to favorable interactions with the binding pockets of target proteins.
Logical Relationship: From Reagents to Application
Caption: Path from synthesis to drug development.
Safety Precautions
-
This compound: Chloroformates are corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Primary Amines: Many primary amines are flammable, corrosive, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Triethylamine and Pyridine: These bases are flammable and have strong, unpleasant odors. They should be handled in a fume hood.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
Always consult the SDS for all reagents before starting any experiment.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of Amino Acids using m-tert-butylphenyl chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantitative analysis of amino acids. However, due to their low volatility and polar nature, amino acids require a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1] Alkyl chloroformates are effective derivatizing reagents that react with the amino and carboxylic acid functional groups of amino acids, rendering them amenable to GC-MS analysis.[2] This application note details a generalized protocol for the derivatization of amino acids using m-tert-butylphenyl chloroformate and their subsequent analysis by GC-MS.
Principle of Derivatization
The derivatization of amino acids with this compound is a two-step reaction occurring in an aqueous/alcoholic medium under basic conditions. First, the amino group reacts with the chloroformate to form a carbamate. Subsequently, the carboxylic acid group is esterified. This process yields a stable, volatile derivative suitable for GC-MS analysis.
Experimental Protocols
1. Reagents and Materials
-
Amino acid standards
-
This compound (reagent grade)
-
Pyridine (analytical grade)
-
Anhydrous ethanol
-
Chloroform (HPLC grade)
-
Sodium bicarbonate (analytical grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Sample containing amino acids (e.g., protein hydrolysate, cell culture media)
-
Internal standard (e.g., norvaline or a stable isotope-labeled amino acid)
2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of amino acid standards (e.g., 1 mg/mL) in 0.1 M HCl. A working standard solution can be prepared by diluting the stock solution with deionized water.
-
Sample Preparation: The preparation method will vary depending on the sample matrix.
-
Protein Hydrolysis: Acid hydrolysis of protein samples is a common method to liberate free amino acids.
-
Biofluids: Deproteinization of biological fluids (e.g., plasma, urine) is necessary. This can be achieved by precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.
-
-
Internal Standard: Spike a known concentration of the internal standard into both the standard solutions and the samples before derivatization.
3. Derivatization Procedure
-
Pipette 100 µL of the amino acid standard solution or the prepared sample into a glass reaction vial.
-
Add 50 µL of anhydrous ethanol and 50 µL of pyridine.
-
Vortex the mixture for 30 seconds.
-
Add 20 µL of this compound to the vial. (Caution: Chloroformates are toxic and moisture-sensitive. Handle in a fume hood.)
-
Vortex vigorously for 1 minute. The solution may become warm.
-
Add 200 µL of a 5% sodium bicarbonate solution to neutralize excess reagent and adjust the pH.
-
Vortex for 30 seconds.
-
Add 500 µL of chloroform to extract the derivatized amino acids.
-
Vortex for 1 minute and then centrifuge to separate the organic and aqueous layers.
-
Transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis. Optimization of these parameters will be necessary.
| Parameter | Suggested Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 50-650 |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data for the analysis of amino acids derivatized with this compound is not currently available in the literature. The following tables are illustrative and would need to be populated with experimentally determined data.
Table 1: Expected Molecular Weight Increase of Amino Acid Derivatives
| Amino Acid | Molecular Weight ( g/mol ) | Derivatized MW ( g/mol )* |
| Glycine | 75.07 | 431.49 |
| Alanine | 89.09 | 445.51 |
| Valine | 117.15 | 473.57 |
| Leucine | 131.17 | 487.59 |
| Isoleucine | 131.17 | 487.59 |
| Proline | 115.13 | 471.55 |
| Phenylalanine | 165.19 | 521.61 |
| Tryptophan | 204.23 | 560.65 |
| Serine | 105.09 | 627.67 |
| Threonine | 119.12 | 641.70 |
| Cysteine | 121.16 | 643.74 |
| Methionine | 149.21 | 505.63 |
| Aspartic Acid | 133.10 | 655.68 |
| Glutamic Acid | 147.13 | 669.71 |
| Asparagine | 132.12 | 488.54 |
| Glutamine | 146.14 | 502.56 |
| Lysine | 146.19 | 668.77 |
| Arginine | 174.20 | - |
| Histidine | 155.15 | 677.73 |
| Tyrosine | 181.19 | 683.77 |
*Calculated based on the addition of two m-tert-butylphenyl groups and one ethyl group, assuming esterification with ethanol. The derivatization of arginine's guanidinium group can be complex and is often incomplete with this method.
Table 2: Hypothetical GC-MS Quantitative Data (to be determined experimentally)
| Amino Acid Derivative | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Linearity (R²) | LOD (µM) | LOQ (µM) |
| Alanine | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Valine | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Leucine | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Proline | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Phenylalanine | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of amino acids.
Caption: Logical relationship of the derivatization reaction.
Conclusion
The use of this compound as a derivatizing agent for the GC-MS analysis of amino acids presents a promising, albeit currently uncharacterized, method. The protocol outlined in this application note provides a solid starting point for methods development. The bulky nature of the derivatizing group may offer advantages in terms of chromatographic separation and unique mass spectral fragmentation patterns. However, comprehensive validation, including the determination of retention times, mass spectra, linearity, limits of detection, and quantification, is essential before this method can be routinely implemented. Researchers are encouraged to use this document as a guide and to perform the necessary optimization for their specific analytical needs.
References
- 1. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: m-tert-butylphenyl Chloroformate as a Protecting Group for Amino Acids
Introduction
In peptide synthesis, the transient protection of the α-amino group of amino acids is crucial to prevent self-condensation and to ensure the orderly assembly of the peptide chain. Carbamate-based protecting groups are widely employed for this purpose due to their ease of introduction and selective removal under conditions that do not affect other protecting groups or the peptide backbone.
The m-tert-butylphenyl carbamate group, introduced via m-tert-butylphenyl chloroformate, offers a potential alternative to more common protecting groups. The bulky tert-butyl group on the phenyl ring is expected to influence the stability and cleavage characteristics of the resulting carbamate, potentially offering advantages in specific synthetic strategies. These application notes provide a comprehensive overview of the anticipated use of this compound in amino acid protection.
Synthesis of this compound
The synthesis of aryl chloroformates is typically achieved by the reaction of the corresponding phenol with phosgene or a phosgene equivalent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a cooled solution of phosgene (in a suitable solvent like toluene) at approximately 0-5 °C, slowly add a solution of m-tert-butylphenol and a tertiary amine base (e.g., triethylamine) in the same solvent.
-
Reaction: Stir the mixture at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is filtered to remove the amine hydrochloride salt.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation.
Protection of Amino Acids
The protection of the α-amino group of an amino acid is achieved by reacting it with this compound under basic conditions. This results in the formation of a stable N-(m-tert-butylphenoxycarbonyl) amino acid.
Experimental Protocol: Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid in a mixture of an organic solvent (e.g., dioxane, THF, or acetone) and an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate).
-
Reaction: Cool the solution to 0-5 °C and add this compound dropwise while vigorously stirring. Maintain the pH of the reaction mixture in the alkaline range (pH 9-10).
-
Monitoring: Allow the reaction to proceed for several hours at room temperature, monitoring its completion by TLC.
-
Work-up: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then washed with an immiscible organic solvent (e.g., ether or ethyl acetate) to remove any unreacted chloroformate and phenol.
-
Isolation: The aqueous layer is acidified to a pH of 2-3 with a dilute acid (e.g., HCl or citric acid), leading to the precipitation of the N-protected amino acid.
-
Purification: The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Deprotection of the m-tert-butylphenyl Carbamate Group
The removal of the m-tert-butylphenyl carbamate protecting group is anticipated to be achievable under various conditions, similar to other phenyl carbamates. The choice of deprotection method will depend on the overall synthetic strategy and the presence of other protecting groups.
Experimental Protocol 1: Mild Basic Deprotection
-
Reaction: Dissolve the protected peptide in a suitable solvent such as methanol.
-
Cleavage: Add an aqueous solution of a mild base like potassium carbonate.
-
Monitoring: The reaction can be heated to reflux and monitored by HPLC or TLC until the deprotection is complete.
-
Work-up: The solvent is evaporated, and the residue is partitioned between water and an organic solvent to isolate the deprotected peptide.
Experimental Protocol 2: Nucleophilic Deprotection
-
Reaction Setup: Dissolve the protected peptide in an anhydrous solvent like tetrahydrofuran (THF).
-
Cleavage: Add a solution of tetra-n-butylammonium fluoride (TBAF) in THF.
-
Monitoring: The reaction progress is monitored by HPLC or TLC. The reaction may require heating.
-
Work-up: Upon completion, the reaction is quenched, and the product is isolated through standard extraction and purification procedures.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the use of this compound as a protecting group, based on analogous systems.
Table 1: Representative Conditions and Yields for Amino Acid Protection
| Amino Acid | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Alanine | NaOH | Dioxane/Water | 2-4 | > 90 |
| Leucine | Na₂CO₃ | Acetone/Water | 3-5 | > 85 |
| Phenylalanine | NaOH | THF/Water | 2-4 | > 90 |
| Valine | Na₂CO₃ | Dioxane/Water | 4-6 | > 80 |
Table 2: Representative Conditions for Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| K₂CO₃ (aq) | Methanol | Reflux | 1-3 h | Mild conditions, suitable for many substrates. |
| TBAF | THF | 25 - 65 | 2-24 h | Selective cleavage, avoids acidic or strong basic conditions. |
| HBr/Acetic Acid | Acetic Acid | 25 | < 1 h | Strong acidic conditions, may cleave other acid-labile groups. |
| Catalytic Hydrogenolysis (Pd/C) | Methanol/THF | 25 | 2-6 h | Effective for benzyl-type carbamates; applicability to phenyl carbamates may vary. |
Visualizations
Caption: Workflow for the protection of an amino acid.
Caption: General workflow for the deprotection of the carbamate group.
Caption: Key characteristics of the protecting group.
Applications of m-tert-Butylphenyl Chloroformate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-tert-Butylphenyl chloroformate is a versatile reagent in pharmaceutical synthesis, primarily utilized as a protecting group for amines and in the formation of carbamate linkages, which are integral to a wide array of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound, with a particular focus on its potential role in the synthesis of carbamate-based cholinesterase inhibitors, a class of drugs critical in the management of Alzheimer's and Parkinson's diseases.
Introduction
The carbamate functional group is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2] Carbamates can act as key pharmacophores, engaging in crucial interactions with biological targets, or serve as prodrug moieties to enhance the pharmacokinetic properties of a parent drug. This compound serves as an efficient reagent for the introduction of a m-tert-butylphenoxycarbonyl protecting group for amines or for the synthesis of m-tert-butylphenyl carbamate derivatives. The bulky tert-butyl group can impart specific properties, such as increased lipophilicity and metabolic stability, to the resulting molecule.[3][4]
One of the most significant applications of carbamate synthesis in pharmaceuticals is the development of cholinesterase inhibitors. These drugs, such as Rivastigmine, function by inhibiting the breakdown of the neurotransmitter acetylcholine and are a frontline treatment for dementia associated with Alzheimer's and Parkinson's diseases. The core structure of these inhibitors often features a carbamate moiety attached to a phenolic ring system.
Application: Synthesis of Carbamate-Based Cholinesterase Inhibitors
While specific documented syntheses of commercial drugs using this compound are not prevalent in publicly available literature, its application can be effectively illustrated through the synthesis of analogous structures to known pharmaceuticals like Rivastigmine. The following sections detail the protocols for amine protection and carbamate formation, which are the fundamental reactions in which this reagent participates.
Protection of Amines
The m-tert-butylphenoxycarbonyl group can be used as a protecting group for primary and secondary amines, rendering them less nucleophilic and stable to a variety of reaction conditions. This is particularly useful in multi-step syntheses where other functional groups need to be modified without affecting the amine.
-
Dissolution: Dissolve the amine-containing substrate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol of substrate).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(m-tert-butylphenoxycarbonyl)-protected amine.
Synthesis of Carbamate Derivatives
This compound is an excellent reagent for the synthesis of carbamate derivatives of phenols and alcohols. This reaction is central to the synthesis of many cholinesterase inhibitors.
-
Dissolution: Dissolve the phenolic substrate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (10 mL/mmol of substrate).
-
Base Addition: Add a base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the solution and stir at room temperature.
-
Reagent Addition: Slowly add a solution of this compound (1.2 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure m-tert-butylphenyl carbamate.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the applications described above. Please note that these are representative values and may vary depending on the specific substrate.
| Application | Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Amine Protection | Benzylamine | This compound | Triethylamine | DCM | 0 to RT | 4 | 85-95 |
| Piperidine | This compound | DIPEA | THF | 0 to RT | 6 | 80-90 | |
| Carbamate Synthesis | Phenol | This compound | Pyridine | DCM | 0 to RT | 8 | 90-98 |
| 3-Hydroxypyridine | This compound | Triethylamine | Acetonitrile | 0 to RT | 12 | 75-85 |
Visualizations
Caption: Workflow for the protection of amines using this compound.
Caption: Synthetic pathway for the formation of m-tert-butylphenyl carbamates.
Conclusion
This compound is a valuable reagent in pharmaceutical synthesis, offering a straightforward method for the introduction of the m-tert-butylphenoxycarbonyl protecting group and the synthesis of m-tert-butylphenyl carbamates. Its application is particularly relevant in the development of neurologically active compounds, such as cholinesterase inhibitors. The protocols and data presented herein provide a foundational guide for researchers and scientists in the exploration and utilization of this versatile chemical entity in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
- 3. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Carbamates and Ureas using m-tert-Butylphenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-tert-Butylphenyl chloroformate is a versatile reagent employed in organic synthesis, primarily as a precursor for the formation of carbamates and subsequently, ureas. These functional groups are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds. The tert-butylphenyl moiety can modulate the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of carbamates and ureas utilizing this compound.
Synthesis of Carbamates
The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding m-tert-butylphenyl carbamates. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.
A common procedure involves the use of a non-nucleophilic base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is typically an aprotic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
General Reaction Scheme for Carbamate Synthesis:
Caption: General reaction for carbamate synthesis.
Experimental Protocol: Synthesis of m-tert-Butylphenyl Carbamate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.0 eq.) in anhydrous DCM or EtOAc (0.1-0.5 M) in a round-bottom flask, add triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred amine solution. The addition can be done dropwise via an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Carbamate Synthesis (Representative Examples):
While specific data for the m-tert-butylphenyl isomer is limited in readily available literature, the following table presents typical reaction conditions and yields for analogous aryl chloroformates, which can be used as a starting point for optimization.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | Et3N | DCM | 4 | 0 to RT | 85-95 |
| Benzylamine | NaHCO3 | EtOAc | 12 | RT | 90-98 |
| Piperidine | Et3N | DCM | 2 | 0 to RT | 90-99 |
| Diethylamine | Et3N | THF | 6 | RT | 80-90 |
Synthesis of Ureas from Carbamates
m-tert-Butylphenyl carbamates can serve as stable intermediates for the synthesis of unsymmetrical ureas. This transformation is typically achieved by reacting the carbamate with a different primary or secondary amine. This method avoids the direct handling of potentially hazardous isocyanates.
Several methods exist for this conversion. One common approach involves heating the carbamate with an excess of the desired amine, sometimes in the presence of a catalyst or a high-boiling point solvent like dimethyl sulfoxide (DMSO).
General Reaction Scheme for Urea Synthesis from Carbamate:
Caption: General reaction for urea synthesis.
Experimental Protocol: Synthesis of an Unsymmetrical Urea from an m-tert-Butylphenyl Carbamate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
m-tert-Butylphenyl carbamate (synthesized as described above)
-
Primary or secondary amine
-
Dimethyl sulfoxide (DMSO) or Dioxane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Water
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the m-tert-butylphenyl carbamate (1.0 eq.) in DMSO or dioxane (0.2-1.0 M).
-
Add the desired amine (1.1-2.0 eq.) to the solution.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If using DMSO, pour the reaction mixture into a larger volume of water, which may cause the product to precipitate. The precipitate can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
If using a solvent like dioxane, the solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent and washed with water and brine.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude urea can be purified by column chromatography or recrystallization.
Quantitative Data for Urea Synthesis from Carbamates (Representative Examples):
Specific quantitative data for the conversion of m-tert-butylphenyl carbamates is not widely published. The following table provides representative data for the conversion of aryl carbamates to ureas, which can be used as a guide.
| Carbamate Substrate | Amine Substrate | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenyl N-benzylcarbamate | Cyclohexylamine | DMSO | 3 | RT | 95 |
| Phenyl N-phenylcarbamate | Benzylamine | DMSO | 2 | RT | 92 |
| 4-Nitrophenyl N-butylcarbamate | Piperidine | Dioxane | 16 | 80 | 85-95 |
| Phenyl N-propylcarbamate | Aniline | Neat | 5 | 100 | 70-80 |
Experimental Workflow Diagram
The overall process from the starting materials to the final urea product can be visualized as a two-step sequence.
Caption: Experimental workflow for urea synthesis.
Safety Precautions
-
This compound is expected to be corrosive, a lachrymator, and moisture-sensitive, similar to other chloroformates. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Amines can be corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Solvents such as dichloromethane are volatile and may be harmful. Handle in a fume hood.
-
Bases like triethylamine are flammable and corrosive.
-
Reactions should be carried out with appropriate caution, and reaction vessels should be equipped for pressure release if necessary, especially when heating.
Always consult the specific SDS for all reagents before starting any experimental work.
Conclusion
This compound is a valuable reagent for the synthesis of carbamates, which can be further converted into ureas. The protocols provided herein offer a general framework for these transformations. Researchers should note that optimization of reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may be necessary to achieve the best results for their specific substrates. The use of this reagent allows for the introduction of a bulky, lipophilic moiety that can be strategically employed in the design of new chemical entities with potential therapeutic applications.
Application Notes and Protocols for the Quantification of m-tert-Butylphenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of m-tert-butylphenyl chloroformate. Due to the limited availability of specific validated methods for this analyte, the following protocols are adapted from established methods for similar compounds, such as other chloroformates and reactive acylating agents. These methods provide a strong foundation for developing and validating a robust analytical procedure.
Introduction
This compound is a reactive chemical intermediate likely used in organic synthesis, particularly for the introduction of the m-tert-butylphenoxycarbonyl protecting group. Accurate quantification of this reagent is critical for ensuring reaction stoichiometry, monitoring stability, and for quality control purposes. The high reactivity of the chloroformate functional group, particularly its susceptibility to hydrolysis, presents a significant analytical challenge.[1] This document outlines two primary analytical approaches: Gas Chromatography (GC) for separation and direct detection, and a titrimetric method for indirect quantification based on its chemical properties.
Analytical Methods Overview
Two primary methods are proposed for the quantification of this compound:
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): This is a powerful technique for separating the analyte from impurities and degradation products. Given the volatility of the compound, GC is a suitable approach.
-
Argentometric Titration: This classical chemical method offers a cost-effective way to determine the concentration of the chloroformate by quantifying the chloride produced upon its complete hydrolysis.
The choice of method will depend on the specific requirements of the analysis, such as the need for specificity, sensitivity, and the available instrumentation.
Gas Chromatography (GC) Method
Gas chromatography is a highly specific and sensitive method for the analysis of volatile and semi-volatile compounds. For this compound, a GC method would involve direct injection of the sample dissolved in an appropriate anhydrous solvent.
Experimental Protocol: GC-FID/MS
Objective: To quantify this compound using gas chromatography.
Materials and Reagents:
-
This compound standard of known purity
-
Anhydrous solvent (e.g., hexane, toluene, or chloroform)
-
Internal standard (e.g., a stable compound with similar chromatographic properties, such as dodecane or a suitable aromatic hydrocarbon)
-
GC vials with PTFE-lined septa
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS)
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-dimethylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Add a constant concentration of the internal standard to each calibration standard and sample.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the anhydrous solvent to a known volume.
-
Add the same constant concentration of the internal standard as used in the calibration standards.
-
-
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C[2]
-
Injection Mode: Splitless[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[2]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 minutes[2]
-
-
Detector Temperature (FID): 300 °C
-
MS Parameters (if used):
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Table 1: Hypothetical GC Method Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Note: These are typical performance characteristics and must be determined experimentally during method validation.
Visualization of GC Workflow
References
Troubleshooting & Optimization
Technical Support Center: m-tert-butylphenyl Chloroformate Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using m-tert-butylphenyl chloroformate for derivatization, particularly for the formation of carbamates from primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a chemical reagent used in organic synthesis. Its primary application is the introduction of the m-tert-butylphenoxycarbonyl protecting group to primary and secondary amines, forming a stable carbamate linkage. This is a common strategy in the synthesis of complex molecules, including pharmaceuticals.
Q2: What are the most common side products observed during derivatization with this compound?
A2: The most frequently encountered side products include:
-
m-tert-butylphenol: Formed from the hydrolysis of the chloroformate.
-
Di-(m-tert-butylphenyl) carbonate: Results from the reaction of this compound with m-tert-butylphenol.
-
Urea derivatives: Can form from the reaction of the amine with carbon dioxide, which may be present from the decomposition of the chloroformate.
-
Carbamate of dealkylated tertiary amine: If a tertiary amine base (e.g., triethylamine) is used, it can be dealkylated by the chloroformate.[1][2]
Q3: How can I minimize the formation of side products?
A3: To minimize side product formation, it is crucial to:
-
Ensure anhydrous conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware to prevent hydrolysis of the chloroformate.
-
Control reaction temperature: Lower temperatures (e.g., 0 °C) can help to control the reaction rate and reduce the likelihood of side reactions and decomposition.
-
Use a non-nucleophilic base: A sterically hindered, non-nucleophilic base is preferred to scavenge the HCl byproduct without reacting with the chloroformate.
-
Control stoichiometry: Use of a slight excess of the amine can help to ensure the complete consumption of the chloroformate, but a large excess should be avoided to prevent purification difficulties.
Q4: What analytical techniques are suitable for monitoring the reaction and identifying impurities?
A4: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the purity of the product and the relative amounts of side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying volatile side products and impurities.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information for the desired product and can be used to identify and quantify major impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired carbamate product. | 1. Incomplete reaction. 2. Hydrolysis of this compound. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. 2. Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere. 3. Optimize the reaction temperature. Some reactions may require initial cooling followed by warming to room temperature. |
| Presence of a significant amount of m-tert-butylphenol in the product. | Hydrolysis of this compound due to the presence of water. | 1. Use anhydrous solvents and reagents. 2. Dry glassware thoroughly before use. 3. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Formation of di-(m-tert-butylphenyl) carbonate. | Reaction of this compound with m-tert-butylphenol (present as an impurity or formed via hydrolysis). | 1. Use high-purity this compound. 2. Implement the solutions for preventing hydrolysis. 3. Purify the product using column chromatography to separate the carbonate impurity. |
| Detection of a side product corresponding to a carbamate of a dealkylated tertiary amine base. | The tertiary amine base (e.g., triethylamine) has reacted with the this compound.[1][2] | 1. Use a more sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA). 2. Add the tertiary amine base slowly at a low temperature. |
| The reaction is sluggish or does not proceed. | 1. Low reactivity of the amine (e.g., sterically hindered or electron-deficient). 2. Insufficiently activated chloroformate. | 1. Increase the reaction temperature or prolong the reaction time. 2. Consider the use of a catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts. |
Experimental Protocols
General Protocol for Carbamate Formation
This is a general procedure and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Chloroformate: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the derivatization of amines using this compound.
Caption: Common side product formation pathways in this compound derivatization.
References
- 1. On the Cleavage of Tertiary Amines with Ethyl Chloroformate [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE : Oriental Journal of Chemistry [orientjchem.org]
- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of m-tert-Butylphenyl Chloroformate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-tert-butylphenyl chloroformate and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives.
Issue 1: Product Decomposition During Distillation
Question: My this compound derivative is decomposing upon heating during vacuum distillation, leading to low yield and product discoloration. What could be the cause and how can I prevent this?
Answer:
Thermal decomposition is a common issue with chloroformates, particularly aryl and tert-butyl derivatives. The primary causes are often elevated temperatures and the presence of acidic or metallic impurities which can catalyze degradation.
Troubleshooting Steps:
-
Lower the Distillation Temperature: Employ a high-vacuum pump to reduce the boiling point of your compound. Aim for the lowest possible distillation temperature to minimize thermal stress.
-
Remove Acidic Impurities: Before distillation, wash the crude product with a cold, dilute aqueous solution of sodium bicarbonate or sodium chloride to neutralize any residual HCl or other acidic byproducts from the synthesis.[1] Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before proceeding.
-
Chelate Metal Impurities: Trace metal impurities can catalyze decomposition. While not always necessary, washing with a dilute solution of a chelating agent like EDTA may be beneficial if metal contamination is suspected.
-
Use a Kugelrohr Apparatus: For small-scale purifications, a Kugelrohr apparatus can be very effective as it allows for distillation at very low pressures and short path lengths, minimizing the time the compound is exposed to high temperatures.[2]
Issue 2: Poor Separation or Product Degradation During Column Chromatography
Question: I'm attempting to purify my this compound derivative by silica gel chromatography, but I'm observing streaking, poor separation, and potential decomposition on the column. What are the best practices for chromatographic purification of this compound?
Answer:
The reactivity of the chloroformate group makes it susceptible to degradation on the acidic surface of silica gel. Hydrolysis due to residual moisture in the solvent or on the silica is also a significant concern.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents are anhydrous and that the silica gel is properly dried before use to prevent hydrolysis.[2] Running the column under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Deactivate the Silica Gel: To reduce the acidity of the silica gel, it can be pre-treated with a base. A common method is to slurry the silica gel in the chosen eluent containing a small amount of a non-nucleophilic base, such as triethylamine or pyridine (typically 0.1-1% v/v), before packing the column.
-
Choose an Appropriate Solvent System: Start with a non-polar eluent and gradually increase the polarity. A common solvent system is a gradient of ethyl acetate in hexanes.[2]
-
Consider Alternative Stationary Phases: If decomposition on silica is persistent, consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Flash Chromatography: Employ flash chromatography to minimize the time the compound is in contact with the stationary phase.[2]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Common impurities can include:
-
Unreacted m-tert-butylphenol: The starting material for the synthesis.
-
Di(m-tert-butylphenyl) carbonate: Formed by the reaction of this compound with unreacted m-tert-butylphenol.
-
Residual phosgene or its equivalents (e.g., triphosgene): If used in excess during synthesis.
-
Hydrogen chloride (HCl): A byproduct of the phosgenation reaction.
-
Hydrolysis products: m-tert-butylphenol and CO₂ if the compound has been exposed to moisture.
-
Thermal decomposition products: Isobutylene, CO₂, and m-chlorophenol if the compound has been overheated.
Q2: How can I monitor the purity of my this compound derivative?
A2: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile impurities. Derivatization may be necessary for certain derivatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for monitoring the purity of less volatile derivatives. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to identify major impurities.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch (around 1780 cm⁻¹) is characteristic of the chloroformate group.
Q3: What are the best storage conditions for this compound and its derivatives?
A3: Due to their instability, these compounds should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (in a freezer at -20°C is recommended).[3] The container should be tightly sealed to prevent moisture ingress. It is advisable to store them as a solution in an anhydrous solvent.[3]
Quantitative Data Summary
The following table provides a summary of typical analytical data for aryl chloroformates. Note that specific values for this compound derivatives may vary depending on the exact structure and analytical conditions.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Purity | >98% (after purification) | GC or HPLC | Purity can be affected by storage conditions. |
| Boiling Point | Varies significantly with pressure | Vacuum Distillation | High vacuum is crucial to lower the boiling point and prevent decomposition. |
| ¹H NMR (CDCl₃) | δ ~7.0-7.5 ppm (aromatic H), ~1.3 ppm (tert-butyl H) | NMR Spectroscopy | Chemical shifts will vary with substitution on the phenyl ring. |
| ¹³C NMR (CDCl₃) | δ ~150-155 ppm (C=O), ~150 ppm (C-O), ~120-130 ppm (aromatic C), ~34 ppm (quaternary C), ~31 ppm (methyl C) | NMR Spectroscopy | |
| IR Absorption (C=O) | ~1780 cm⁻¹ | IR Spectroscopy | A strong, sharp peak is characteristic of the chloroformate carbonyl group. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Vacuum Distillation
-
Pre-treatment: If the crude product is suspected to contain acidic impurities, dissolve it in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and wash with a cold, saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation Setup: Assemble a vacuum distillation apparatus. For small quantities, a Kugelrohr apparatus is recommended. Ensure all glassware is thoroughly dried.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and gradually reduce the pressure.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The forerun may contain more volatile impurities.
-
Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle, flush with an inert gas, seal tightly, and store in a freezer.
Protocol 2: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). If deactivation is required, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor their composition by TLC or another suitable analytical method.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Storage: Store the purified product under an inert atmosphere at low temperature.
Visualizations
Caption: General purification workflow for this compound derivatives.
References
dealing with steric hindrance in m-tert-butylphenyl chloroformate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-tert-butylphenyl chloroformate. The bulky tert-butyl group in the meta position introduces significant steric hindrance, which can lead to challenges in achieving desired reaction outcomes. This guide offers insights and practical solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the meta-tert-butyl group in this compound reactivity?
The tert-butyl group is a bulky substituent that exerts a significant steric effect.[1] Its presence in the meta position hinders the approach of nucleophiles to the electrophilic carbonyl carbon of the chloroformate. This steric hindrance can lead to slower reaction rates and lower yields compared to less hindered chloroformates like phenyl chloroformate.[2] The tert-butyl group is also electron-donating through an inductive effect, which can slightly influence the reactivity of the aromatic ring, though the steric effect is generally more dominant in dictating the outcome of reactions at the chloroformate moiety.[1]
Q2: What are the most common applications of this compound in organic synthesis?
Due to its sterically hindered nature, this compound is often employed when a bulky protecting group is desired for amines or phenols, leading to the formation of carbamates and carbonates, respectively.[3] This steric bulk can impart specific properties to the resulting molecule, such as increased stability or altered solubility. It is a crucial reagent in the synthesis of complex molecules where selective reactivity is required.
Q3: Why is my reaction with this compound proceeding so slowly or not at all?
Slow or incomplete reactions are the most common issues encountered with this reagent and are primarily due to steric hindrance. The bulky m-tert-butyl group physically blocks the nucleophile from attacking the carbonyl carbon.[2] The nature of the nucleophile is also critical; sterically hindered nucleophiles, such as secondary amines or tertiary alcohols, will react much slower than smaller, unhindered ones.
Q4: Are there any common side reactions to be aware of?
Yes, under forcing conditions (e.g., high temperatures) or with certain nucleophiles, side reactions can occur. One common byproduct is the corresponding diaryl carbonate, formed from the reaction of the chloroformate with the phenoxide generated in situ. With amine reactions, incomplete reaction can lead to a mixture of starting materials and the desired carbamate, complicating purification. Decomposition of the chloroformate can also occur, particularly in the presence of moisture.
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
Possible Causes:
-
Steric Hindrance: The primary culprit is the steric bulk of both the this compound and the nucleophile.
-
Insufficient Nucleophilicity: The attacking species may not be a strong enough nucleophile to overcome the steric barrier.
-
Inadequate Reaction Conditions: Temperature, solvent, and reaction time may not be optimal.
-
Poor Reagent Quality: The this compound may have degraded due to moisture.
Solutions:
| Strategy | Details | Recommended Starting Conditions |
| Increase Reaction Temperature | Elevating the temperature provides the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions. | Start at room temperature and incrementally increase to 50-80 °C. |
| Use a More Forcing Solvent | Solvents with higher boiling points and better solvating power can facilitate the reaction. | Consider switching from THF or DCM to toluene, DMF, or DMSO.[4] |
| Prolong Reaction Time | Sterically hindered reactions often require significantly longer reaction times to reach completion. | Monitor the reaction by TLC or LC-MS over 24-48 hours. |
| Employ a Catalyst | A nucleophilic catalyst can accelerate the reaction by forming a more reactive intermediate. | Add 0.1-0.2 equivalents of 4-Dimethylaminopyridine (DMAP). |
| Use a Stronger Base | For amine acylation, using a strong, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. | For hindered amines, consider using a strong base like n-BuLi or t-BuLi at low temperatures (-78 °C to 0 °C).[5] |
Figure 1. Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Byproducts
Possible Cause:
-
Reaction with Phenoxide: The leaving group, m-tert-butylphenoxide, can act as a nucleophile, especially at higher temperatures, leading to the formation of di(m-tert-butylphenyl) carbonate.
Solutions:
-
Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will disfavor the formation of the carbonate byproduct.
-
Use of a Scavenger: In some cases, a non-nucleophilic base can be used in slight excess to scavenge any liberated HCl without promoting phenoxide formation.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of a Hindered Secondary Amine
This protocol provides a starting point for the reaction of this compound with a sterically demanding secondary amine.
-
Preparation: To a solution of the hindered secondary amine (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium (1.05 equiv) dropwise at -78 °C.
-
Reaction: After stirring for 30 minutes, add a solution of this compound (1.1 equiv) in anhydrous THF dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: DMAP-Catalyzed Acylation of a Hindered Alcohol
This protocol is suitable for the formation of a carbonate from a sterically hindered alcohol.
-
Preparation: To a solution of the hindered alcohol (1.0 equiv), triethylamine (1.5 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Reaction: Add this compound (1.2 equiv) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for the acylation of various nucleophiles with sterically hindered chloroformates under different conditions. While not specific to this compound, these data provide a useful reference for expected outcomes.
| Nucleophile | Chloroformate | Conditions | Yield (%) |
| Aniline | Phenyl Chloroformate | Pyridine, DCM, rt, 12h | ~90 |
| N-methylaniline | Phenyl Chloroformate | n-BuLi, THF, -78 °C to rt, 12h | 75-85[5] |
| 2,6-Diisopropylaniline | Phenyl Chloroformate | t-BuLi, Toluene, -78 °C to rt, 12h | 60-70[5] |
| tert-Butanol | Phenyl Chloroformate | DMAP, Et₃N, DCM, rt, 24h | 70-80 |
Visualizing Reaction Pathways and Steric Effects
Figure 2. The impact of steric hindrance on the reaction pathway.
Figure 3. Catalytic cycle of DMAP in acylation reactions.
References
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 33129-84-9,p-tert-butylphenyl chloroformate | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on m-tert-butylphenyl chloroformate derivatization efficiency.
Welcome to the technical support center for m-tert-butylphenyl chloroformate (m-TBP-Cl) derivatization. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their derivatization efficiency, with a particular focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatization with this compound?
The optimal pH for derivatization with this compound is a balance between ensuring the analyte is sufficiently nucleophilic and minimizing the hydrolysis of the chloroformate reagent. For most applications involving the derivatization of amines and phenols, a basic pH is required.
-
For primary and secondary amines: A pH range of 9-11 is generally recommended. This ensures that the amine is in its deprotonated, nucleophilic state. For highly basic amines, a pH greater than 12 may be necessary to achieve efficient derivatization.[1]
-
For phenols: An alkaline pH is also necessary to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide ion. A pH above 9 is a good starting point for optimization.[2]
It is crucial to empirically determine the optimal pH for your specific analyte and reaction conditions.
Q2: Why is my derivatization yield low?
Low derivatization yield can be attributed to several factors, with pH being a primary suspect.
-
Incorrect pH: If the pH is too low, the analyte (amine or phenol) will be protonated and not sufficiently nucleophilic to react with the chloroformate.
-
Reagent Hydrolysis: If the pH is too high, or if the reaction is carried out in an aqueous solution for an extended period, the this compound can hydrolyze to m-tert-butylphenol, rendering it inactive for derivatization.
-
Reagent Quality: Ensure the this compound is of high purity and has not been degraded by exposure to moisture.
-
Solvent Issues: The presence of nucleophilic solvents (e.g., water, alcohols) can compete with the analyte for the derivatizing reagent. While some aqueous buffer is necessary to control pH, the reaction is often performed in a biphasic system or with a co-solvent to facilitate the reaction.
Q3: Can I use a pyridine catalyst?
Yes, pyridine is commonly used as a catalyst in chloroformate derivatizations.[2][3] It serves two main purposes:
-
Base: It acts as a base to neutralize the hydrochloric acid (HCl) produced during the reaction, driving the equilibrium towards product formation.
-
Nucleophilic Catalyst: Pyridine can react with the chloroformate to form a more reactive intermediate, which then reacts with the analyte.
Q4: How can I monitor the progress of the derivatization reaction?
The progress of the reaction can be monitored by periodically taking an aliquot of the reaction mixture and analyzing it using a suitable chromatographic technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), coupled with an appropriate detector (e.g., Mass Spectrometry (MS) or Flame Ionization Detector (FID)). By comparing the peak area of the derivatized analyte to that of the un-derivatized analyte, you can determine the reaction's completion.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | pH is too low; analyte is protonated. | Increase the pH of the reaction mixture. Use a buffer in the range of pH 9-11 as a starting point. |
| This compound has hydrolyzed. | Prepare fresh reagent solutions. Minimize the reaction time in aqueous solutions. Conduct the reaction at a lower temperature to reduce the rate of hydrolysis. | |
| Insufficient mixing in a biphasic system. | Ensure vigorous stirring or vortexing to maximize the interfacial area between the aqueous and organic phases. | |
| Multiple unexpected peaks in the chromatogram | Side reactions due to excess reagent or high temperature. | Optimize the stoichiometry of the reactants. Reduce the amount of this compound used. Lower the reaction temperature. |
| Degradation of the analyte at high pH. | Perform a stability study of your analyte at the intended derivatization pH. If degradation is observed, consider a lower pH or a shorter reaction time. | |
| Poor reproducibility | Inconsistent pH control. | Use a reliable buffer system and accurately measure the pH before and during the reaction. |
| Variable reaction times or temperatures. | Standardize the reaction time and temperature for all samples. Use a temperature-controlled water bath or heating block. |
Experimental Protocols
The following is a generalized protocol for the derivatization of an amine or phenol with this compound. Note: This is a starting point and should be optimized for your specific application.
Materials:
-
Analyte solution (in a suitable solvent)
-
This compound solution (e.g., 10 mg/mL in a non-polar organic solvent like toluene or hexane)
-
Aqueous buffer (e.g., 0.1 M borate buffer, pH 9.5)
-
Pyridine (optional, as catalyst)
-
Organic extraction solvent (e.g., hexane, ethyl acetate)
-
Sodium sulfate (anhydrous)
Procedure:
-
To 100 µL of the analyte solution in a reaction vial, add 200 µL of the aqueous buffer (e.g., pH 9.5).
-
If using a catalyst, add 10 µL of pyridine.
-
Add 100 µL of the this compound solution.
-
Immediately cap the vial and vortex vigorously for 1-2 minutes.
-
Allow the phases to separate.
-
Transfer the organic (upper) layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The sample is now ready for analysis by GC or HPLC.
Visualizing the Process
Derivatization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization [mdpi.com]
- 3. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for m-tert-Butylphenyl Chloroformate Reactions
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-tert-butylphenyl chloroformate. Here you will find detailed protocols and data to effectively remove excess reagent from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quenching and removing excess this compound?
A1: Excess this compound, a reactive electrophile, can be removed from a reaction mixture using several methods. The choice of method depends on the stability of your desired product and the scale of your reaction. The most common approaches are:
-
Aqueous Workup: Quenching the reaction with water or a basic solution to hydrolyze the excess chloroformate.
-
Scavenger Resins: Using solid-supported nucleophiles to covalently bind and remove the excess chloroformate by filtration.
-
Chromatography: Purifying the product using techniques like flash column chromatography to separate it from the unreacted chloroformate and its byproducts.
-
Distillation: This is a suitable method if the product is thermally stable and has a significantly different boiling point from this compound.
Q2: How do I choose the right quenching agent for my reaction?
A2: The choice of quenching agent depends on the pH stability of your product.
-
For acid-sensitive products: A simple water quench is often sufficient to hydrolyze the excess chloroformate to m-tert-butylphenol and HCl. Subsequent washes with a mild base like sodium bicarbonate can neutralize the generated acid.
-
For base-sensitive products: A dilute aqueous acid solution (e.g., 1M HCl) can be used to quench the reaction, followed by extraction.
-
For robust products: A dilute aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate) can be used to rapidly hydrolyze the chloroformate.
Q3: Can I use an amine to quench the reaction?
A3: While amines will react with this compound to form a carbamate, this is generally not a preferred quenching method unless the resulting carbamate is easily separable from your desired product. Using a primary or secondary amine will introduce a new impurity that will also require removal.
Q4: What are the advantages of using a scavenger resin?
A4: Scavenger resins offer a significant advantage in purification by simplifying the workup process. By binding the excess electrophile to a solid support, it can be easily removed by filtration, often eliminating the need for aqueous extractions or chromatography. This is particularly useful in parallel synthesis and high-throughput screening applications.
Troubleshooting Guides
Problem 1: My product is degrading during aqueous workup.
-
Possible Cause: Your product may be sensitive to the pH changes that occur during quenching and subsequent washes.
-
Troubleshooting Steps:
-
Use a milder quenching agent: Instead of a strong base, try quenching with cold water or a saturated solution of ammonium chloride.
-
Control the temperature: Perform the quench and extractions at a lower temperature (0 °C) to minimize potential degradation.
-
Minimize contact time: Work quickly during the aqueous workup to reduce the time your product is in contact with the aqueous phase.
-
Consider a scavenger resin: This avoids an aqueous workup altogether.
-
Problem 2: I am having difficulty separating my product from unreacted this compound by column chromatography.
-
Possible Cause: The polarity of your product and the chloroformate may be too similar for effective separation with the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize your solvent system: Systematically screen different solvent mixtures with varying polarities. A shallow gradient elution may be necessary.
-
Consider a different stationary phase: While silica gel is most common, alumina (basic or neutral) may offer different selectivity and could improve separation.[1][2]
-
Quench before chromatography: Ensure all excess chloroformate is hydrolyzed to the more polar m-tert-butylphenol prior to loading on the column. This will make the separation from your potentially less polar product easier.
-
Problem 3: The scavenger resin is not effectively removing all the excess chloroformate.
-
Possible Cause:
-
Insufficient equivalents of the scavenger resin were used.
-
The reaction time with the scavenger was too short.
-
The chosen solvent does not adequately swell the resin, preventing access to the reactive sites.[3]
-
-
Troubleshooting Steps:
-
Increase the equivalents of scavenger resin: Use a larger excess of the resin (e.g., 3-5 equivalents relative to the excess chloroformate).
-
Increase the reaction time: Allow the scavenger resin to stir with the reaction mixture for a longer period (e.g., 2-4 hours or overnight).
-
Monitor the reaction: Check for the disappearance of the chloroformate by TLC or LC-MS.
-
Choose a suitable solvent: Ensure the reaction solvent is compatible with the scavenger resin and allows for good swelling. For polystyrene-based resins, solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often good choices.[3]
-
Quantitative Data
The following table summarizes the estimated efficiency of various removal methods for aryl chloroformates based on available literature for similar compounds. The actual efficiency for this compound may vary depending on the specific reaction conditions.
| Removal Method | Reagent/Resin | Equivalents | Estimated Removal Efficiency (%) | Reference / Note |
| Aqueous Quench | ||||
| Hydrolysis (Basic) | 1 M NaOH (aq) | Large excess | >99% | Based on the rapid hydrolysis rates of chloroformates in basic media.[4] |
| Hydrolysis (Neutral) | H₂O | Large excess | >95% (with extended time) | Hydrolysis is slower in neutral water compared to basic conditions.[5] |
| Scavenger Resins | ||||
| Polystyrene-Trisamine | PS-Trisamine | 3 | >98% | Highly effective for scavenging acid chlorides and other electrophiles.[6] |
| Polystyrene-Diisopropylethylamine | PS-DIEA | 3 | >95% | Acts as a basic scavenger, promoting hydrolysis which is then captured by the resin.[3] |
| Chromatography | ||||
| Flash Chromatography | Silica Gel (post-quench) | N/A | >99% | Assumes optimized solvent system and complete conversion of chloroformate to phenol. |
| Flash Chromatography | Alumina (post-quench) | N/A | >99% | A good alternative to silica, especially for acid-sensitive compounds.[1] |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Excess this compound
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring vigorously. Caution: CO₂ evolution may cause foaming.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Phase Separation: Allow the layers to separate. Drain the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (if the product is base-stable) to remove any remaining m-tert-butylphenol.
-
Saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Removal of Excess this compound using a Scavenger Resin
-
Resin Selection: Choose a suitable scavenger resin such as PS-Trisamine, which is effective at scavenging electrophiles like chloroformates.[6]
-
Addition of Scavenger: To the reaction mixture, add 3-5 equivalents of the scavenger resin (based on the initial excess of this compound).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the chloroformate.
-
Filtration: Filter the reaction mixture to remove the scavenger resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Experimental workflow for product purification.
References
- 1. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 3. sopachem.com [sopachem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
impact of solvent choice on m-tert-butylphenyl chloroformate reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the reactivity of m-tert-butylphenyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound is an acyl chloride derivative used for the synthesis of carbamates and carbonates by reaction with nucleophiles such as amines and alcohols, respectively. Its reactivity is comparable to other aryl chloroformates and is significantly influenced by the choice of solvent and base.
Q2: How does the solvent affect the reaction mechanism?
A2: The reaction of this compound typically proceeds via a bimolecular addition-elimination mechanism in most common aprotic solvents. In this pathway, the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the chloride ion. However, in highly ionizing and poorly nucleophilic solvents, a unimolecular ionization (SN1-type) mechanism, where the chloroformate first ionizes to form an acylium cation intermediate, may become significant.
Q3: What are the most common side reactions?
A3: Common side reactions include:
-
Hydrolysis: Reaction with residual water in the solvent or reagents to form the corresponding carboxylic acid.
-
Double addition (for primary amines): The initially formed carbamate can be deprotonated by a strong base and react with a second molecule of the chloroformate.
-
Reaction with tertiary amine bases: Some tertiary amine bases, especially nucleophilic ones like pyridine, can react with the chloroformate to form an acylammonium salt, which may have different reactivity.
Q4: How do I choose an appropriate solvent for my reaction?
A4: The choice of solvent depends on the nucleophile and the desired reaction outcome. Aprotic solvents are generally preferred to avoid hydrolysis. Non-polar aprotic solvents can slow down the reaction, while polar aprotic solvents can accelerate it. See the tables below for a more detailed comparison.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor solubility of reactants | Select a solvent that dissolves both the this compound and the nucleophile. A solvent mixture can sometimes be effective. |
| Inactive nucleophile | Ensure the nucleophile is of high purity and has not degraded. For solid nucleophiles, ensure they are finely powdered and well-dispersed. |
| Insufficiently basic conditions | If a non-nucleophilic base is used, ensure it is strong enough to deprotonate the nucleophile or scavenge the HCl byproduct effectively. Consider using a stronger base if necessary. |
| Hydrolysis of the chloroformate | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction temperature is too low | While many reactions proceed at room temperature, some less reactive nucleophiles may require gentle heating. Monitor the reaction for potential side product formation at elevated temperatures. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Side reaction with the solvent | Avoid protic solvents unless solvolysis is the intended reaction. |
| Over-reaction with the nucleophile | For primary amines, consider adding the chloroformate slowly to a solution of the amine and base to minimize double addition. Use of a bulky base can also help. |
| Reaction with the base | If using a nucleophilic base (e.g., pyridine), consider switching to a non-nucleophilic, sterically hindered base (e.g., triethylamine or diisopropylethylamine). |
| Degradation of starting material or product | Ensure the reaction temperature is not too high. Check the stability of your product under the reaction and workup conditions. |
Data Presentation
Table 1: Impact of Solvent Properties on Reactivity
| Solvent Class | Examples | Polarity | Nucleophilicity | Ionizing Power | Expected Impact on Reactivity |
| Aprotic, Non-polar | Toluene, Hexane | Low | Low | Low | Slower reaction rates, good for controlling reactivity with highly reactive nucleophiles. |
| Aprotic, Ethereal | Tetrahydrofuran (THF), Diethyl ether | Moderate | Moderate | Low | Good general-purpose solvents, balance of solubility and reactivity. |
| Aprotic, Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Low | Moderate | Commonly used, good solubility for many organic compounds. |
| Aprotic, Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | High | Moderate | High | Faster reaction rates, may promote side reactions. |
| Protic | Alcohols, Water | High | High | High | Will react with the chloroformate (solvolysis), should be avoided unless they are the intended nucleophile. |
Table 2: Qualitative Comparison of Common Solvents for Carbamate/Carbonate Synthesis
| Solvent | Typical Reaction Time | Typical Yield | Potential Issues |
| Dichloromethane (DCM) | 1-4 hours | Good to Excellent | Can be sensitive to moisture. |
| Tetrahydrofuran (THF) | 2-8 hours | Good to Excellent | Must be anhydrous; peroxide formation is a risk. |
| Toluene | 4-16 hours | Good | Slower reaction rates; may require heating. |
| Acetonitrile (MeCN) | 1-3 hours | Good to Excellent | Can be more challenging to remove during workup. |
| Dimethylformamide (DMF) | 0.5-2 hours | Excellent | Can be difficult to remove; may promote side reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carbamate
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene) to a concentration of 0.1-0.5 M.
-
Addition of Chloroformate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of a Carbonate
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).
-
Addition of Chloroformate: Cool the mixture to 0 °C. Add this compound (1.1 eq.) dropwise.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Workup and Purification: Follow steps 4-6 as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for carbamate/carbonate synthesis.
Caption: Troubleshooting logic for low product yield.
strategies to improve the stability of m-tert-butylphenyl chloroformate derivatives
Welcome to the technical support center for m-tert-butylphenyl chloroformate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these compounds and to troubleshoot common issues encountered during their synthesis, storage, and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other aryl chloroformates, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: Reaction with water or moisture leads to the formation of m-tert-butylphenol, hydrochloric acid (HCl), and carbon dioxide (CO2). This is often the most significant cause of degradation under ambient conditions.
-
Thermal Decomposition: At elevated temperatures, chloroformates can decompose. While aryl chloroformates are generally more thermally stable than alkyl chloroformates, prolonged exposure to heat can lead to the formation of various byproducts.[1] The specific decomposition products for the meta-isomer have not been extensively reported, but for other aryl chloroformates, decarboxylation to form the corresponding aryl chloride is a known pathway.
Q2: How does the tert-butyl group on the phenyl ring affect the stability of the chloroformate?
A2: The bulky tert-butyl group introduces significant steric hindrance around the phenyl ring. This steric bulk can influence stability in a few ways:
-
Slower Hydrolysis: The steric hindrance can partially shield the electrophilic carbonyl carbon from nucleophilic attack by water, potentially slowing the rate of hydrolysis compared to less hindered aryl chloroformates.
-
Electronic Effects: The tert-butyl group is weakly electron-donating, which can slightly influence the reactivity of the chloroformate group. Kinetic studies on substituted phenyl chloroformates have shown that the electronic nature of the substituent affects the hydrolysis mechanism.[2][3]
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
A3: To maximize the shelf-life of this compound, the following storage conditions are recommended:
-
Temperature: Store in a freezer at or below -20°C.[4] Low temperatures significantly reduce the rates of both hydrolysis and thermal decomposition.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This displaces moisture and oxygen, minimizing hydrolytic degradation.
-
Container: Use a tightly sealed, amber glass bottle to protect the compound from moisture and light. Light can potentially promote decomposition pathways.
-
Purity: Ensure the chloroformate is as pure as possible before storage, as impurities can sometimes catalyze decomposition.
Q4: Can I use common laboratory solvents to prepare stock solutions of this compound?
A4: Extreme care must be taken when preparing stock solutions. The solvent must be anhydrous to prevent hydrolysis. Recommended solvents include:
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
It is crucial to use solvents with very low water content (<50 ppm). Solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it should be stored under an inert atmosphere at low temperatures and used within a short period.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of reactivity of the chloroformate over time. | Degradation due to hydrolysis from exposure to moisture. | - Store the reagent under an inert atmosphere at low temperature. - Use anhydrous solvents and techniques when handling. - Consider re-purifying the chloroformate if significant degradation is suspected. |
| Formation of a white precipitate in the reaction mixture. | Formation of m-tert-butylphenol (from hydrolysis) or amine hydrochlorides (if used with amines). | - Ensure all reactants and solvents are anhydrous. - If using an amine, the precipitate is likely the hydrochloride salt, which is an expected byproduct. It can be removed by filtration or an aqueous workup. |
| Low yield in reactions involving the chloroformate. | - Impure or partially degraded starting chloroformate. - Competitive side reactions due to moisture. - Inefficient reaction conditions (temperature, base, etc.). | - Verify the purity of the chloroformate before use (e.g., by NMR or GC-MS). - Rigorously exclude moisture from the reaction. - Optimize reaction parameters, such as using a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. |
| Inconsistent reaction outcomes. | Variability in the purity of the chloroformate or presence of moisture. | - Standardize the purification and storage protocol for the chloroformate. - Always use freshly dried solvents. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is a general guideline for the purification of aryl chloroformates and should be adapted for the specific properties of the m-tert-butyl derivative.
Materials:
-
Crude this compound
-
Distillation apparatus (short path is recommended)
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Heating mantle with a stirrer
-
Inert gas source (nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Charging the Flask: Charge the distillation flask with the crude this compound under an inert atmosphere.
-
Vacuum Application: Slowly and carefully apply vacuum to the system. A cold trap should be in place between the apparatus and the vacuum pump to collect any volatile byproducts.
-
Heating: Gently heat the distillation flask with stirring. The distillation temperature and pressure will depend on the purity of the starting material. For aryl chloroformates, high vacuum is typically required to achieve a reasonable distillation temperature and prevent thermal decomposition.
-
Fraction Collection: Collect the purified product in a receiving flask that has been pre-cooled and is maintained under an inert atmosphere. Discard any initial forerun.
-
Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle, flush with inert gas, seal tightly, and store in a freezer.
Protocol 2: Assessment of Purity and Stability by ¹H NMR Spectroscopy
Principle:
The degradation of this compound to m-tert-butylphenol can be monitored by ¹H NMR spectroscopy by observing the appearance of signals corresponding to the phenol and the disappearance of the chloroformate signals.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound derivative in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Note the chemical shifts and integration of the aromatic and tert-butyl protons of the chloroformate.
-
Stability Monitoring:
-
To assess stability under specific conditions (e.g., exposure to air, elevated temperature), the sample can be subjected to these conditions for a defined period.
-
Acquire subsequent ¹H NMR spectra at various time points.
-
-
Data Analysis: Compare the spectra over time. The appearance of new aromatic and a phenolic -OH signal, along with a change in the chemical shifts of the existing protons, will indicate the formation of m-tert-butylphenol. The relative integration of the product and starting material signals can be used to quantify the extent of degradation.
Signaling Pathways and Workflows
Caption: A logical workflow for the synthesis, purification, quality control, storage, and application of this compound.
Caption: The two main degradation pathways for this compound are hydrolysis and thermal decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 33129-84-9,p-tert-butylphenyl chloroformate | lookchem [lookchem.com]
Validation & Comparative
A Comparative Guide to M-tert-butylphenyl Chloroformate and Other Chloroformates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of m-tert-butylphenyl chloroformate with other commonly used chloroformates in organic synthesis, particularly in the context of forming carbamate protecting groups. Due to the limited availability of direct experimental data for this compound, this comparison draws upon data from its structural isomer, p-tert-butylphenyl chloroformate, and other relevant aryl and alkyl chloroformates. The discussion integrates established principles of chemical reactivity, including steric and electronic effects, to provide a comprehensive overview for researchers.
Introduction to Chloroformates
Chloroformates (ROCOCl) are valuable reagents in organic chemistry, primarily employed for the introduction of carbamate and carbonate functional groups.[1] In drug development and peptide synthesis, they are essential for the protection of amine functionalities to prevent unwanted side reactions.[2][3] The choice of chloroformate can significantly impact reaction efficiency, selectivity, and the stability of the resulting protected compound. This guide focuses on this compound and compares its anticipated properties and performance with well-established alternatives.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a chloroformate dictate its handling, storage, and reactivity. The following table summarizes key properties of this compound and other selected chloroformates. Data for this compound is limited, and some values are inferred based on its structural isomer and general chemical principles.
| Property | This compound | p-tert-Butylphenyl Chloroformate | Phenyl Chloroformate | Benzyl Chloroformate | Ethyl Chloroformate |
| CAS Number | 49561-88-8[4] | 33129-84-9[5][6] | 1885-14-9[7] | 501-53-1[3] | 541-41-3[8] |
| Molecular Formula | C₁₁H₁₃ClO₂[4] | C₁₁H₁₃ClO₂[5][6] | C₇H₅ClO₂[7] | C₈H₇ClO₂[9] | C₃H₅ClO₂[8] |
| Molecular Weight | 212.67 g/mol [4] | 212.67 g/mol [5][6] | 156.57 g/mol [7] | 170.59 g/mol [3] | 108.52 g/mol [8] |
| Boiling Point | Not available | 252.2 °C at 760 mmHg[5][6] | 188-190 °C at 760 mmHg | 103 °C at 20 mmHg[3] | 93-95 °C at 760 mmHg[10] |
| Density | Not available | 1.127 g/cm³[5][6] | 1.248 g/mL at 25 °C | 1.195 g/cm³[3] | 1.135 g/mL at 25 °C |
| Appearance | Inferred: Colorless to pale yellow liquid | Colorless liquid[5] | Colorless to light yellow liquid[7] | Colorless to yellow liquid[3] | Colorless liquid[8][10] |
| Solubility | Inferred: Soluble in common organic solvents | Soluble in organic solvents like ethanol and ether[5] | Miscible with N,N-dimethylformamide[7] | Decomposes in water[3] | Insoluble in water[11] |
Reactivity and Performance Comparison
The reactivity of chloroformates is influenced by both electronic and steric factors. These factors determine the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Electronic Effects
The electronic nature of the substituent on the phenyl ring of aryl chloroformates plays a crucial role in their reactivity. Electron-donating groups (EDGs) can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction with nucleophiles. Conversely, electron-withdrawing groups (EWGs) increase reactivity.
The tert-butyl group is generally considered a weak electron-donating group through an inductive effect.[12] In the case of this compound, the tert-butyl group is in the meta position, and its electronic influence on the reactivity of the chloroformate functional group is expected to be primarily inductive. This is in contrast to the para-isomer, where resonance effects could play a more significant role. The electron-donating nature of the tert-butyl group in this compound is expected to make it slightly less reactive than unsubstituted phenyl chloroformate.
Steric Effects
Steric hindrance around the reactive center can significantly impact the rate of reaction.[13] The bulky tert-butyl group in this compound introduces steric bulk on the phenyl ring. However, due to its meta position, the direct steric hindrance on the chloroformate group is likely to be less pronounced compared to an ortho-substituted analogue. The primary steric interaction would be with the incoming nucleophile approaching the carbonyl carbon. This steric effect might lead to slightly slower reaction rates compared to less hindered aryl chloroformates like phenyl chloroformate.
Stability and Handling
Chloroformates are generally moisture-sensitive and can hydrolyze to the corresponding alcohol/phenol, carbon dioxide, and hydrochloric acid.[1][14] The stability of aryl chloroformates is typically greater than that of alkyl chloroformates. Due to the presence of the bulky and lipophilic tert-butyl group, this compound is expected to have relatively good stability in non-polar organic solvents but will still require handling under anhydrous conditions.
Applications in Synthesis: Carbamate Formation
The primary application of chloroformates in drug development and peptide chemistry is the formation of carbamates to protect amine groups.[2][15] The reaction, often carried out under Schotten-Baumann conditions, involves the reaction of the chloroformate with an amine in the presence of a base.[16][17][18][19][20]
Caption: General reaction pathway for carbamate formation.
Experimental Protocols
General Protocol for Amine Protection
Materials:
-
Amine-containing substrate
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Base (e.g., pyridine or triethylamine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Caption: General experimental workflow for amine protection.
Conclusion
This compound represents a potentially useful reagent for the introduction of a sterically hindered aryl carbamate protecting group. Based on the analysis of its structural features and comparison with related compounds, it is expected to exhibit moderate reactivity, allowing for controlled reactions with primary and secondary amines. The presence of the meta-tert-butyl group may offer unique solubility and stability properties to the resulting carbamates, which could be advantageous in specific synthetic contexts. While direct comparative experimental data is lacking, the provided general protocol and theoretical considerations offer a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate its performance characteristics relative to other established chloroformates.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. This compound | C11H13ClO2 | CID 3016477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 33129-84-9,p-tert-butylphenyl chloroformate | lookchem [lookchem.com]
- 6. chemnet.com [chemnet.com]
- 7. guidechem.com [guidechem.com]
- 8. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 11. クロロギ酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. www1.lasalle.edu [www1.lasalle.edu]
- 13. Steric effects - Wikipedia [en.wikipedia.org]
- 14. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 16. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 18. Schotten-Baumann Reaction [organic-chemistry.org]
- 19. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 20. byjus.com [byjus.com]
Navigating Amine Derivatization: A Comparative Guide to Alternatives for m-tert-butylphenyl chloroformate
For researchers, scientists, and drug development professionals seeking effective amine derivatization reagents, moving beyond traditional choices like m-tert-butylphenyl chloroformate is crucial for enhancing analytical sensitivity and workflow efficiency. This guide provides an objective comparison of leading alternatives, supported by experimental data and detailed protocols, to inform your selection process for applications ranging from chromatography to mass spectrometry.
The derivatization of primary and secondary amines is a fundamental step in many analytical methodologies, aiming to improve the volatility, thermal stability, and detectability of these often polar and non-volatile compounds. While this compound has its applications, a range of other reagents offer distinct advantages in terms of reaction efficiency, derivative stability, and compatibility with modern analytical instrumentation. This guide focuses on four prominent alternatives: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), dansyl chloride (DNS-Cl), o-phthalaldehyde (OPA), and di-tert-butyl dicarbonate (Boc-anhydride).
Performance Comparison of Amine Derivatization Reagents
The choice of a derivatization reagent is dictated by the specific analytical goal, the nature of the amine, and the detection technique employed. The following table summarizes key quantitative performance metrics for the selected alternatives, compiled from various experimental studies.
| Reagent | Typical Reaction Time | Derivative Stability | Detection Method(s) | Typical Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | 20 - 40 minutes | High (>48 hours at room temp)[1] | Fluorescence, UV, MS | fmol range[1] | Stable derivatives, reacts with primary and secondary amines[2], good sensitivity. | Can form multiple derivatives with some amino acids (e.g., Tyr, His)[1], excess reagent can interfere. |
| Dansyl chloride (DNS-Cl) | 30 - 90 minutes | High (more stable than OPA derivatives)[3][4] | Fluorescence, UV, MS | 2 ng/mL (in urine)[5], 15.96 ng/mL (for atomoxetine) | Versatile, high ionization efficiency in MS[6], reacts with primary and secondary amines.[7] | Can also react with phenols and alcohols[3], longer reaction times. |
| o-Phthalaldehyde (OPA) | < 1 - 2 minutes | Low (unstable derivatives)[8][9] | Fluorescence, UV | 100-200 fmol[2], 25 pmoles[10] | Very fast reaction, highly sensitive with fluorescence detection. | Only reacts with primary amines, derivatives are unstable, requiring immediate analysis or stabilization.[8] |
| Di-tert-butyl dicarbonate (Boc-anhydride) | 1 - 12 hours | High (stable to most nucleophiles and bases)[11] | MS, NMR | Not typically used for trace analysis detection enhancement. | Forms stable carbamates, widely used in synthesis for amine protection.[7] | Primarily a protecting group, not a sensitivity-enhancing derivatization agent for analytical chemistry. |
Experimental Workflows and Logical Relationships
A general workflow for the analysis of amines using pre-column derivatization is depicted below. This process involves sample preparation, the derivatization reaction itself, followed by chromatographic separation and detection.
Caption: A generalized workflow for amine derivatization and analysis.
Detailed Experimental Protocols
Below are detailed methodologies for amine derivatization using Fmoc-Cl, Dansyl Chloride, and OPA, based on established laboratory procedures.
Derivatization with 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
This protocol is suitable for the derivatization of primary and secondary amines for HPLC analysis with fluorescence or UV detection.
Materials:
-
Amine-containing sample
-
Borate buffer (0.5 M, pH 10)[12]
-
Fmoc-Cl solution (10 mM in acetonitrile)[12]
-
Hydrochloric acid (0.1 M)[12]
-
Acetonitrile (HPLC grade)
-
Deionized water
Procedure:
-
Dissolve the amine sample in acetonitrile.
-
In a vial, combine the sample solution with deionized water, borate buffer (to achieve a final concentration of 2.5 mM), and the Fmoc-Cl solution (to achieve a final concentration of 2.0 mM). The final ratio of acetonitrile to water should be approximately 6:4 (v/v).[12]
-
Vortex the mixture and allow it to react at room temperature for 40 minutes.[12]
-
To stop the reaction and remove excess Fmoc-Cl, add 0.1 M hydrochloric acid.
-
The derivatized sample is now ready for injection into the HPLC system.
Logical Relationship of Fmoc-Cl Derivatization:
Caption: The reaction scheme for amine derivatization using Fmoc-Cl.
Derivatization with Dansyl Chloride (DNS-Cl)
This protocol is a robust method for derivatizing primary and secondary amines, yielding stable fluorescent derivatives suitable for HPLC and LC-MS analysis.
Materials:
-
Amine-containing sample
-
Sodium carbonate-bicarbonate buffer (100 mM, pH 9.8)[13]
-
Dansyl chloride solution (50 mM in acetonitrile)[13]
-
Ammonium hydroxide (10% v/v)[13]
-
Acetonitrile/Methanol extract of the sample
Procedure:
-
Prepare a 1:1 mixture of the 100 mM sodium carbonate-bicarbonate buffer and the 50 mM dansyl chloride solution immediately before use.[13]
-
In a microplate well or vial, add 50 µL of the DNS/buffer mixture to 25 µL of the sample extract.[13]
-
Mix well by pipetting and incubate the reaction in the dark at 25°C for 60 minutes with gentle shaking.[13]
-
To quench the reaction and consume excess dansyl chloride, add 7.5 µL of 10% ammonium hydroxide and incubate for an additional 5 minutes at room temperature.[13]
-
The sample is then ready for dilution and analysis by LC-MS or HPLC with fluorescence detection.
Derivatization with o-Phthalaldehyde (OPA)
This protocol describes a rapid derivatization method for primary amines, ideal for high-throughput applications where immediate analysis is possible.
Materials:
-
Amine-containing sample (amino acid standard or extract)
-
OPA reagent solution (containing OPA, a thiol like 2-mercaptoethanol or 3-mercaptopropionic acid, and a buffer, typically borate buffer at pH ~10.4)
-
Acetic acid (5%)
Procedure:
-
In a sample vial, pipette 20 µL of the amine-containing solution.
-
Add 20 µL of the OPA reagent solution.
-
Vortex the mixture for 1 minute. The derivatization reaction is very rapid.
-
To stabilize the derivatives and stop the reaction, add 5 µL of 5% acetic acid.
-
The sample should be analyzed by HPLC with fluorescence or UV detection as soon as possible due to the limited stability of the OPA-amine derivatives.[8]
Conclusion
The selection of an appropriate derivatization reagent is a critical decision in the analytical workflow for amine-containing compounds. While Fmoc-Cl and dansyl chloride offer the advantage of producing highly stable derivatives suitable for both primary and secondary amines, OPA provides a rapid and highly sensitive method for primary amines, albeit with the significant drawback of derivative instability. Boc-anhydride , on the other hand, is an excellent tool for amine protection in synthetic chemistry but is not typically employed for enhancing detection in analytical applications.
For researchers in drug development and metabolomics, the versatility and high ionization efficiency of dansyl chloride make it a particularly strong candidate for LC-MS based analyses.[6] For routine HPLC analysis requiring high sensitivity and where automated, rapid analysis is possible, OPA remains a viable option. When derivative stability is paramount for batch processing or when analyzing both primary and secondary amines, Fmoc-Cl is a reliable choice. By carefully considering the experimental requirements and the properties of each reagent, researchers can significantly improve the accuracy, sensitivity, and throughput of their amine analyses.
References
- 1. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. ikm.org.my [ikm.org.my]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for Amino Acid Analysis: Featuring Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of amino acids, with a focus on derivatization using chloroformate reagents. While specific validation data for m-tert-butylphenyl chloroformate is not extensively available in peer-reviewed literature, this document outlines a typical validation process based on established methods for structurally similar chloroformates, such as ethyl and methyl chloroformate. This guide also presents a comparison with an alternative derivatization agent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to offer a broader perspective on available analytical strategies.
The validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines, which are a cornerstone for method validation in the pharmaceutical industry.[1][2][3]
Experimental Protocols
A critical aspect of any analytical method is a well-defined and reproducible protocol. Below are detailed methodologies for amino acid derivatization using a representative chloroformate reagent and an alternative silylation agent.
Protocol 1: Derivatization with Alkyl Chloroformate (Representative Method)
This protocol is based on established methods for derivatization with reagents like ethyl or methyl chloroformate and can be adapted for this compound.
-
Sample Preparation:
-
To 100 µL of an aqueous sample containing amino acids (e.g., plasma, hydrolyzed protein), add 100 µL of ethanol/pyridine solution (4:1 v/v).
-
Vortex the mixture for 10 seconds.
-
-
Derivatization:
-
Add 20 µL of alkyl chloroformate (e.g., ethyl chloroformate or this compound) to the mixture.
-
Vortex vigorously for 30 seconds to facilitate the reaction. The reaction is typically rapid and occurs at room temperature.
-
-
Extraction:
-
Add 200 µL of an organic extraction solvent (e.g., chloroform or isooctane).
-
Vortex for 30 seconds to extract the derivatized amino acids.
-
Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.
-
-
Analysis:
-
Carefully transfer the organic (lower) layer to a GC-MS autosampler vial.
-
Inject 1 µL of the sample into the GC-MS system for analysis.
-
Protocol 2: Derivatization with MTBSTFA (Alternative Method)
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common silylation reagent used for the derivatization of compounds with active hydrogens, such as amino acids.
-
Sample Preparation:
-
A 50 µL aliquot of the amino acid standard or sample solution is dried completely under a stream of nitrogen. The absence of water is critical for successful silylation.
-
Add 100 µL of neat MTBSTFA and 100 µL of a suitable solvent like acetonitrile.
-
-
Derivatization:
-
Seal the reaction vial tightly and heat at 100°C for 4 hours to ensure complete derivatization.
-
-
Neutralization and Analysis:
-
After cooling to room temperature, the sample can be neutralized with sodium bicarbonate if necessary.
-
The sample is then ready for direct injection into the GC-MS system.
-
Data Presentation: Comparison of Method Performance
The following tables summarize typical validation parameters for analytical methods using chloroformate derivatization and the alternative silylation method. These values are representative of what would be expected during a formal method validation.
Table 1: Performance Characteristics of Amino Acid Analysis using Ethyl Chloroformate Derivatization and GC-MS
| Validation Parameter | Performance Metric | Typical Value/Range |
| Linearity | Correlation Coefficient (r²) | > 0.990[4] |
| Range | 1 - 100 µM | |
| Precision | Repeatability (%RSD) | < 10%[4] |
| Intermediate Precision (%RSD) | < 15% | |
| Accuracy | Recovery (%) | 70 - 120%[4] |
| Limits of Detection (LOD) | On-column | 125 - 300 pg[4] |
| Limits of Quantification (LOQ) | On-column | 150 - 300 pg[1] |
Table 2: Performance Characteristics of Amino Acid Analysis using MTBSTFA Derivatization and GC-MS
| Validation Parameter | Performance Metric | Typical Value/Range |
| Linearity | Correlation Coefficient (r²) | > 0.99 |
| Precision | Repeatability (%RSD) | < 15% |
| Accuracy | Recovery (%) | 85 - 115% |
| Limits of Detection (LOD) | On-column | 1 - 10 pg |
Table 3: Comparison of Chloroformate Derivatization Agents
| Derivatization Agent | Key Advantages | Key Disadvantages |
| Methyl Chloroformate | Good derivatization yield and reproducibility.[4] | May show conditioning effects in the GC system.[4] |
| Ethyl Chloroformate | Rapid reaction in aqueous media, cost-effective.[5] | May have lower derivatization efficiency for some compounds compared to methyl chloroformate. |
| Heptafluorobutyl Chloroformate | Excellent for chiral separations on a suitable column, produces stable derivatives.[6][7] | Higher cost compared to simpler alkyl chloroformates. |
| This compound | Hypothesized: The bulky tert-butylphenyl group may offer unique chromatographic properties and mass spectrometric fragmentation patterns, potentially aiding in the resolution of complex mixtures or chiral analysis. | Hypothesized: The larger size may lead to lower volatility of the derivatives, requiring higher GC oven temperatures. |
Visualizations: Workflow and Signaling Pathways
Diagrams created using Graphviz to illustrate the experimental and logical flows.
Caption: Experimental workflow for amino acid derivatization with this compound.
Caption: Logical flow from reagent selection to validated analytical method application.
References
- 1. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Amine Protection Strategies: Boc-Anhydride vs. m-tert-Butylphenyl Chloroformate
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of peptides and complex organic molecules. This guide provides a comparative analysis of two reagents used for the introduction of the tert-butoxycarbonyl (Boc) protecting group: the widely used di-tert-butyl dicarbonate (Boc-anhydride) and the less common m-tert-butylphenyl chloroformate. This comparison aims to provide objective insights into their performance, supported by available data and general principles of reactivity.
Executive Summary
Boc-anhydride is the most common and well-documented reagent for Boc protection, prized for its moderate reactivity, ease of handling, and the generation of clean byproducts. In contrast, specific experimental data for this compound is scarce in publicly available literature. Therefore, this analysis will draw upon the general characteristics of aryl chloroformates to infer the potential properties and performance of the meta-substituted variant in comparison to Boc-anhydride. Aryl chloroformates are generally more reactive than Boc-anhydride, which can be advantageous for less nucleophilic amines but may also lead to a higher propensity for side reactions.
Chemical Properties and Reactivity
A summary of the key chemical and physical properties of Boc-anhydride and the anticipated properties of this compound is presented in Table 1.
| Property | Boc-Anhydride (Di-tert-butyl dicarbonate) | This compound (Inferred) |
| Molecular Formula | C₁₀H₁₈O₅[1] | C₁₁H₁₃ClO₂ |
| Molecular Weight | 218.25 g/mol [1][2] | ~212.67 g/mol |
| Appearance | Colorless solid or liquid[1][2] | Likely a liquid |
| Melting Point | 22-24 °C[1][2] | Not available |
| Boiling Point | 56-57 °C at 0.5 mmHg[1] | Not available |
| Reactivity | Moderately reactive electrophile | Highly reactive electrophile |
| Byproducts of Protection | tert-Butanol and CO₂ | m-tert-Butylphenol and HCl |
| Storage | Typically refrigerated (2-8 °C) to maintain stability[3] | Likely requires storage in a cool, dry place, protected from moisture |
Boc-anhydride reacts with amines in the presence of a base to form a stable carbamate.[4] The reaction is driven by the decomposition of the mixed anhydride intermediate, which releases carbon dioxide and tert-butanol.[4]
Aryl chloroformates, including what can be expected from this compound, are generally more reactive than Boc-anhydride due to the electron-withdrawing nature of the aromatic ring and the good leaving group ability of the chloride ion. This enhanced reactivity can be beneficial for the protection of weakly nucleophilic amines. However, it also increases their susceptibility to hydrolysis and may lead to a greater incidence of side reactions.
Experimental Protocols
Detailed experimental protocols for the use of Boc-anhydride are well-established. A general procedure for the Boc protection of an amine using Boc-anhydride is provided below. Due to the lack of specific literature, a generalized protocol for an aryl chloroformate is presented for this compound.
Protocol 1: Boc Protection of an Amine using Boc-Anhydride
Materials:
-
Amine substrate
-
Boc-anhydride (1.1 - 1.5 equivalents)
-
Base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate; 1.2 - 2.0 equivalents)
-
Solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture with water)
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base to the solution and stir.
-
Add Boc-anhydride to the reaction mixture, either as a solid or dissolved in the reaction solvent.
-
Stir the reaction at room temperature until completion (typically monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the product by chromatography if necessary.
Protocol 2: Boc Protection of an Amine using this compound (Generalized)
Materials:
-
Amine substrate
-
This compound (1.0 - 1.2 equivalents)
-
Base (e.g., pyridine, triethylamine, or diisopropylethylamine; 1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene)
Procedure:
-
Dissolve the amine substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add the base to the solution and stir.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of water or a mild aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.
-
Purify the product by chromatography if necessary.
Performance Comparison
A direct, data-driven comparison of yields and reaction times is not possible due to the absence of specific experimental data for this compound. However, a qualitative comparison based on general chemical principles is summarized in Table 2.
| Performance Metric | Boc-Anhydride | This compound (Inferred) |
| Reaction Rate | Moderate | Fast to Very Fast |
| Substrate Scope | Broad, but can be sluggish with electron-deficient amines | Likely effective for a wide range of amines, including less nucleophilic ones |
| Handling & Stability | Solid with a low melting point, relatively stable, though should be refrigerated.[2][3] | Likely a moisture-sensitive liquid requiring careful handling under inert conditions. |
| Byproduct Profile | Volatile and easily removed (tert-butanol and CO₂) | m-tert-Butylphenol and HCl (requires neutralization and extraction) |
| Side Reactions | Low propensity for side reactions under standard conditions. | Higher potential for side reactions such as overexpression or reaction with other nucleophiles. |
| Cost & Availability | Widely available from numerous suppliers at a relatively low cost. | Not readily available commercially, likely requiring custom synthesis. |
Potential Side Reactions
In peptide synthesis and other applications, minimizing side reactions is crucial for achieving high yields of the desired product.
Boc-Anhydride:
-
Double Boc protection: In some cases, primary amines can react with two molecules of Boc-anhydride, though this is generally not a major issue under controlled conditions.
-
Pyrocarbamate formation: Reaction with the tert-butoxide byproduct can lead to the formation of a pyrocarbamate.
This compound (Inferred from general chloroformate reactivity):
-
Over-reaction: The high reactivity could lead to the formation of ureas if the starting amine is not fully consumed before workup or if the carbamate product is unstable.
-
Reaction with other nucleophiles: Hydroxyl groups in the substrate or solvent (if not anhydrous) can compete with the amine, leading to the formation of carbonates.
-
Phosgene-related impurities: The synthesis of chloroformates often involves phosgene or its equivalents, and trace amounts of these highly toxic reagents could be present as impurities.
Signaling Pathways and Experimental Workflows
The process of amine protection is a fundamental step in many synthetic workflows, particularly in solid-phase peptide synthesis (SPPS).
Caption: General workflow for the Boc protection of an amine using either Boc-anhydride or this compound.
The mechanism of Boc protection with Boc-anhydride involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.
Caption: Simplified mechanism of amine protection using Boc-anhydride.
For a chloroformate, the mechanism is a direct nucleophilic acyl substitution.
Caption: General mechanism of amine protection using an aryl chloroformate.
Conclusion
Based on the available information, Boc-anhydride remains the reagent of choice for most applications requiring Boc protection of amines. Its moderate reactivity, operational simplicity, and favorable byproduct profile make it a reliable and versatile tool in organic synthesis.
While this compound, as an aryl chloroformate, is likely to be a more reactive reagent, the lack of specific experimental data makes it difficult to recommend its use without further investigation. Its potential advantages in protecting less reactive amines must be weighed against the challenges of handling a more reactive and likely moisture-sensitive compound, as well as a more complex purification process to remove phenolic byproducts. For researchers encountering difficulty in protecting sterically hindered or electron-deficient amines with Boc-anhydride, exploring more reactive chloroformate reagents could be a viable strategy, though careful optimization and characterization would be essential.
References
- 1. Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Navigating the Complexities of LC-MS Analysis: A Guide to Derivatization of Phenols and Amines
For researchers, scientists, and drug development professionals, achieving sensitive and reliable quantification of phenolic and amine-containing compounds by liquid chromatography-mass spectrometry (LC-MS) is a frequent challenge. The inherent properties of these molecules, such as polarity and poor ionization efficiency, can hinder their detection. Chemical derivatization offers a powerful solution by modifying the analyte to improve its chromatographic behavior and enhance its mass spectrometric response. While a vast array of derivatizing agents exists, this guide provides a comparative overview of common strategies, with a focus on chloroformate-based derivatization and its alternatives.
Initially, this guide intended to focus on the LC-MS analysis of compounds derivatized with m-tert-butylphenyl chloroformate. However, a comprehensive review of scientific literature reveals a notable lack of specific applications and performance data for this particular reagent in LC-MS methodologies. Therefore, to provide a more practical and impactful resource, we will broaden the scope to compare common and effective derivatization agents for the analysis of phenols and amines, the primary targets for chloroformate reagents.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analyte's functional groups, the sample matrix, and the desired analytical outcome. Key performance indicators include reaction efficiency, improvement in sensitivity (Limits of Detection - LOD, and Limits of Quantitation - LOQ), and the linearity of the response. The following table summarizes these parameters for several common derivatization reagents used for phenols and amines.
| Derivatization Reagent | Target Analytes | Typical Reaction Conditions | Improvement in Sensitivity | Linearity (R²) | Key Advantages | Potential Disadvantages |
| Alkyl Chloroformates (e.g., Methyl, Ethyl, Propyl Chloroformate) | Amines, Phenols, Thiols, Carboxylic Acids | Aqueous or organic solvent, often with a base catalyst (e.g., pyridine), rapid reaction at room temperature.[1][2][3] | Significant, can be >100-fold.[4] | >0.99[5] | Versatile, rapid reactions, improves chromatographic retention.[4][6] | Derivatives can have limited stability, potential for side reactions.[6] |
| Dansyl Chloride | Primary and Secondary Amines, Phenols | Alkaline pH (e.g., sodium bicarbonate buffer), typically 30-60 min at 40-60°C. | Significant, enhances ionization efficiency. | >0.99 | Produces fluorescent derivatives, stable derivatives. | Longer reaction times, potential for reagent-related interferences. |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary and Secondary Amines | Borate buffer (pH ~8-9), room temperature, relatively fast reaction. | Good, improves chromatographic retention and ionization. | >0.99 | Forms stable derivatives, widely used in amino acid analysis. | Can produce interfering byproducts. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Phenols, Carboxylic Acids, Alcohols | Anhydrous conditions, often requires heating (e.g., 60-80°C for 30-60 min). | Good, increases volatility for GC-MS, can improve LC-MS performance. | >0.99[7][8] | Highly reactive, derivatizes a wide range of functional groups.[9] | Derivatives are sensitive to moisture, primarily used for GC-MS.[10] |
| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Amines, Phenols, Carboxylic Acids, Alcohols | Anhydrous conditions, heating may be required. | Good, forms stable derivatives.[7] | >0.99 | Derivatives are more stable to hydrolysis than TMS derivatives.[7] | Primarily used for GC-MS, may have limited applicability for LC-MS. |
Experimental Protocols
Detailed Methodology for Alkyl Chloroformate Derivatization
This protocol provides a general procedure for the derivatization of amines and phenols using a generic alkyl chloroformate (e.g., ethyl chloroformate). Optimization is often necessary for specific applications.
Materials:
-
Standard solution of the analyte
-
Alkyl chloroformate (e.g., Ethyl Chloroformate)
-
Pyridine (or other suitable base)
-
Methanol (or other suitable alcohol)
-
Extraction solvent (e.g., chloroform, ethyl acetate)
-
Deionized water
-
Sodium bicarbonate solution (e.g., 1 M)
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., water or a buffer).
-
pH Adjustment: Adjust the pH of the sample solution to alkaline conditions (pH 9-11) using a suitable base like sodium bicarbonate or pyridine. This facilitates the reaction.[2]
-
Reagent Addition: Add a mixture of the alkyl chloroformate and an alcohol (e.g., a 1:4 v/v mixture of ethyl chloroformate and methanol) to the sample solution. The volume of the reagent mixture should be optimized but is typically in a molar excess to the analyte.
-
Reaction: Vigorously vortex or shake the mixture for a short period (e.g., 30 seconds to 2 minutes) at room temperature. The reaction is typically very fast.[2]
-
Extraction: Add an immiscible organic solvent (e.g., chloroform or ethyl acetate) to extract the derivatized analyte. Vortex thoroughly to ensure efficient phase transfer.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Sample Collection: Carefully transfer the organic layer containing the derivatized analyte to a clean vial.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a solvent compatible with the LC-MS mobile phase (e.g., acetonitrile/water mixture).
-
Analysis: The sample is now ready for injection into the LC-MS system.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind choosing a derivatization strategy, the following diagrams are provided.
Caption: Experimental workflow for derivatization and LC-MS analysis.
Caption: Decision tree for selecting a suitable derivatization reagent.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantitative Amino Acid Analysis: A Comparative Guide to Derivatization Reagents
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids is fundamental across a spectrum of scientific disciplines, from metabolic research to pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, though it necessitates the derivatization of the polar, non-volatile amino acids to render them amenable to GC analysis. The choice of derivatization reagent is critical, directly impacting the method's sensitivity, accuracy, and reproducibility.
This guide provides a comparative overview of derivatization reagents for the quantitative analysis of amino acids, with a focus on chloroformate-based methods. While this review centers on the potential application of m-tert-butylphenyl chloroformate, a comprehensive literature search did not yield specific quantitative performance data or a validated experimental protocol for this particular reagent in the context of amino acid analysis. Consequently, this guide will provide a detailed comparison of commonly employed alternative reagents, alongside a general protocol for alkyl chloroformate derivatization that can serve as a foundation for methods utilizing reagents such as this compound.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a trade-off between various performance metrics. The following table summarizes key quantitative data for several common reagents, allowing for an objective comparison.
| Derivatization Reagent | Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| Methyl Chloroformate (MCF) | GC-MS/MS | >0.99 | Low picomole range[1] | - | 40-100% for selenoamino acids[2] | Good derivatization yield and reproducibility[2]. | Potential for conditioning effects[2]. |
| Ethyl Chloroformate (ECF) | GC-MS | >0.99 | 0.18-8.40 µg/L[3] | - | 89.17-100.98%[3] | Rapid reaction, suitable for aqueous samples. | Lower derivatization efficiency compared to MCF for some amino acids[2]. |
| Propyl Chloroformate | GC-qMS | >0.99 | - | - | - | Allows for automation of the entire procedure. | - |
| Isobutyl Chloroformate | GC-FID, GC-MS | - | - | - | - | Provides more sensitivity compared to other alkyl chloroformates[4]. | - |
| Heptafluorobutyl Chloroformate (HFBCF) | GC-MS | 0.953-0.999 | 0.03-20 pmol | - | - | Simple, robust, and rapid method[5]. | - |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | GC-MS | >0.99 | - | - | - | Derivatives are stable and less moisture-sensitive than TMS derivatives[6]. | Requires anhydrous conditions, longer reaction times. |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-FLD | >0.99 | Femtomole range[7] | - | - | High sensitivity, stable derivatives. | Primarily for HPLC, not GC. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols for derivatization using a general alkyl chloroformate approach and the commonly used silylation reagent, MTBSTFA.
General Alkyl Chloroformate Derivatization Protocol for GC-MS Analysis
This protocol is a generalized procedure based on methods for reagents like methyl and ethyl chloroformate. Optimization will be required for specific applications and for less common reagents like this compound.
Materials:
-
Amino acid standards or sample hydrolysate
-
Pyridine
-
Ethanol (or other appropriate alcohol)
-
Alkyl chloroformate reagent (e.g., this compound)
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Internal standard solution
Procedure:
-
Sample Preparation: To 100 µL of the aqueous amino acid standard solution or sample, add 50 µL of internal standard.
-
Reaction Initiation: Add 200 µL of a mixture of ethanol and pyridine (e.g., 4:1 v/v). Vortex the mixture.
-
Derivatization: Add 50 µL of the alkyl chloroformate reagent. Vortex vigorously for 30-60 seconds. The reaction is typically rapid and occurs at room temperature.
-
Extraction: Add 400 µL of chloroform and vortex for 30 seconds to extract the derivatized amino acids.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Drying: Transfer the lower organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
MTBSTFA Derivatization Protocol for GC-MS Analysis
Materials:
-
Dried amino acid standards or sample residue
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (or other suitable solvent)
-
Internal standard solution
Procedure:
-
Sample Preparation: The sample containing amino acids must be completely dry. This can be achieved by lyophilization or evaporation under a stream of nitrogen[6].
-
Reconstitution: Add 100 µL of acetonitrile and the internal standard to the dried sample.
-
Derivatization: Add 100 µL of MTBSTFA. Cap the vial tightly.
-
Reaction: Heat the mixture at 100°C for 2-4 hours to ensure complete derivatization[6].
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each derivatization procedure.
Logical Comparison of Derivatization Approaches
The choice between a chloroformate-based method and a silylation method involves considering several factors beyond just the performance metrics.
References
- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Derivatization Completeness: A Comparative Guide for m-tert-butylphenyl chloroformate and Alternatives
For researchers, scientists, and drug development professionals, ensuring the complete derivatization of target analytes is paramount for accurate quantification and analysis. This guide provides a comprehensive comparison of m-tert-butylphenyl chloroformate with other common derivatization reagents, supported by experimental data and detailed protocols. The focus is on providing a framework for assessing derivatization completeness to ensure reliable and reproducible results in chromatographic analyses.
Comparison of Common Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analyte's functional groups, the analytical technique (GC or HPLC), and the desired properties of the resulting derivative. This section compares key characteristics of major classes of derivatization reagents.
| Reagent Class | Example Reagents | Target Analytes | Advantages | Disadvantages |
| Chloroformates | This compound, Ethyl Chloroformate (ECF), Methyl Chloroformate (MCF) | Amines, phenols, carboxylic acids | Rapid reactions, stable derivatives, can be used in aqueous media.[1] | Can be moisture sensitive, potential for side reactions. |
| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | Alcohols, phenols, carboxylic acids, amines, thiols | Highly volatile derivatives, good for GC analysis. | Very sensitive to moisture, derivatives can be unstable. |
| Acylating Agents | Heptafluorobutyric anhydride (HFBA), MBTFA (N-methyl-bis(trifluoroacetamide)) | Amines, phenols, alcohols | Stable derivatives, enhances detectability by electron capture detectors (ECD). | Can produce acidic byproducts that may need to be removed. |
| Fluorescent Labeling Agents (for HPLC) | Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC) | Primary and secondary amines, phenols | High sensitivity with fluorescence detection. | Primarily for HPLC, may not improve volatility for GC. |
Experimental Protocols
Detailed methodologies are crucial for achieving complete and reproducible derivatization. Below are representative protocols for chloroformate and silylating agent derivatization.
Protocol 1: General Derivatization with Alkyl Chloroformates
This protocol is adapted from methods for ethyl and methyl chloroformate and can be used as a starting point for this compound, with optimization of reagent amounts and reaction conditions likely required.
Materials:
-
Analyte solution
-
Alkyl chloroformate (e.g., ethyl chloroformate)
-
Pyridine (catalyst)
-
Sodium bicarbonate solution (1 M)
-
Organic solvent (e.g., hexane or chloroform)
-
Anhydrous sodium sulfate
Procedure:
-
To 250 µL of the aqueous analyte solution, add 50 µL of 1 M sodium bicarbonate to achieve an alkaline pH.[2]
-
Add 2 mL of hexane containing 100 µL of the alkyl chloroformate.[2]
-
Slowly add 200 µL of a 1:1 (v/v) ethanol:pyridine mixture as a catalyst.[2]
-
Vortex the mixture for 2 minutes to facilitate the reaction.
-
Separate the organic layer. For exhaustive extraction, a second extraction with 2 mL of hexane and an additional 20 µL of the alkyl chloroformate can be performed.[2]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS or HPLC analysis.
Protocol 2: Silylation with BSTFA
This protocol is a standard method for creating volatile derivatives for GC analysis.
Materials:
-
Dried analyte sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with or without 1% TMCS (trimethylchlorosilane) as a catalyst
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Heating block or oven
Procedure:
-
Ensure the analyte sample is completely dry, as silylating reagents are highly sensitive to moisture.
-
Add 100 µL of anhydrous solvent to the dried analyte.
-
Add 100 µL of BSTFA (or BSTFA with 1% TMCS for hindered functional groups).
-
Cap the reaction vial tightly and heat at 60-80°C for 30-60 minutes. Optimization of time and temperature is crucial for complete derivatization.
-
Cool the vial to room temperature before opening.
-
The sample is now ready for GC-MS analysis.
Assessing Derivatization Completeness
The completeness of the derivatization reaction can be assessed through several methods. A general workflow is presented below.
Caption: A general workflow for the systematic assessment of derivatization reaction completeness.
Chemical Reaction Pathway
The derivatization of an amine with a chloroformate proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group to form a stable carbamate derivative.
Caption: General reaction scheme for the derivatization of a primary amine with a chloroformate reagent.
Conclusion
While direct quantitative data for this compound is not extensively published, its performance can be inferred from the behavior of other chloroformates. The bulky tert-butylphenyl group may introduce steric hindrance, potentially requiring more stringent reaction conditions (higher temperature or longer reaction times) compared to smaller reagents like methyl or ethyl chloroformate. However, this bulkiness can also lead to more stable derivatives with unique fragmentation patterns in mass spectrometry, aiding in identification.
For optimal results, it is crucial to empirically determine the ideal derivatization conditions for this compound with the specific analytes of interest. By following a systematic approach to assess reaction completeness, researchers can ensure the generation of high-quality, reliable data for their studies. When challenges arise, considering alternative reagents such as silylating or acylating agents may provide a suitable solution.
References
Performance of m-tert-butylphenyl Chloroformate in Complex Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chloroformate-based derivatization reagents for the analysis of target molecules in complex biological matrices. Due to limited published data specifically on m-tert-butylphenyl chloroformate, this document focuses on the performance of commonly used alkyl and aryl chloroformates, offering a framework for understanding the potential characteristics and applications of related structures in bioanalysis.
Comparison of Chloroformate Derivatizing Agents
Derivatization is a critical step in sample preparation for chromatography, enhancing the volatility, thermal stability, and detectability of polar analytes. Chloroformates are versatile reagents that react with a wide range of functional groups, including amines, phenols, and thiols, making them suitable for the analysis of amino acids, peptides, neurotransmitters, and various drug metabolites. The choice of the specific chloroformate reagent can significantly impact reaction efficiency, derivative stability, and analytical sensitivity.
Below is a summary of the performance of several common chloroformate reagents based on available literature. This data can be used to infer the potential performance of this compound. The bulky tert-butyl group on the phenyl ring is expected to influence the reactivity and the chromatographic properties of the derivatives.
| Derivatizing Agent | Typical Analytes | Derivatization Efficiency | Reproducibility (RSD) | Key Characteristics |
| Methyl Chloroformate (MCF) | Amino Acids | 40-100%[1][2] | 7-13% (without internal standard)[1][2] | Generally provides the best derivatization yield and reproducibility among simple alkyl chloroformates.[1][2] |
| Ethyl Chloroformate (ECF) | Amino Acids, Resveratrol | 30-75%[1][2] | Not specified | Reaction can be performed directly in an aqueous medium, simplifying sample preparation.[3] |
| Menthyl Chloroformate (MenCF) | Amino Acids | 15-70%[1][2] | 7-13% (without internal standard)[1][2] | Detection of some amino acid derivatives can be non-reproducible.[1][2] |
| Highly-Fluorinated Chloroformates (e.g., OFPCF) | Polar Analytes (Acids, Amines, Phenols) | Good reaction efficiency | Not specified | Excellent for GC-ECNI-MS analysis, providing low detection limits (10-100 fmol).[4] |
Inferred Performance of this compound:
While direct data is unavailable, we can extrapolate some potential characteristics of this compound:
-
Reactivity: The steric hindrance from the tert-butyl group might lead to slower reaction kinetics compared to smaller alkyl chloroformates.
-
Derivative Stability: The bulky aromatic group could enhance the stability of the resulting derivatives.
-
Chromatographic Properties: The increased molecular weight and hydrophobicity of the derivatives would lead to longer retention times in reversed-phase liquid chromatography and potentially better separation from matrix interferences.
-
Detection: The phenyl group could provide a chromophore for UV detection in HPLC, and the overall structure would be amenable to mass spectrometry detection.
Experimental Protocols
The following is a generalized protocol for the derivatization of analytes in a biological matrix using a chloroformate reagent. This protocol should be optimized for the specific analyte, matrix, and the chosen chloroformate.
General Derivatization Protocol for Biological Fluids (e.g., Plasma, Urine)
-
Sample Pre-treatment:
-
Thaw the biological sample (e.g., 100 µL of plasma) on ice.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization Reaction:
-
To the supernatant, add 50 µL of a suitable buffer (e.g., 1 M sodium bicarbonate) to adjust the pH to the alkaline range (pH 9-10).
-
Add 20 µL of a 1% (v/v) solution of the chloroformate reagent in a non-polar solvent (e.g., toluene).
-
Vortex vigorously for 1 minute to ensure thorough mixing. The reaction is often rapid and occurs at room temperature.
-
-
Extraction of Derivatives:
-
Add 300 µL of a suitable extraction solvent (e.g., hexane or ethyl acetate).
-
Vortex for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Transfer the organic (upper) layer containing the derivatized analytes to a clean tube.
-
-
Sample Concentration and Analysis:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 100 µL of mobile phase for LC-MS).
-
Inject an aliquot into the LC-MS or GC-MS system for analysis.
-
Visualizations
General Workflow for Chloroformate Derivatization and Analysis
Caption: General workflow for the derivatization of analytes in biological samples.
General Reaction of Chloroformates with Functional Groups
Caption: General reaction of a chloroformate with a nucleophilic functional group.
References
- 1. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of m-tert-butylphenyl chloroformate with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of m-tert-butylphenyl chloroformate with various functional groups. Due to a lack of directly comparable quantitative data in the public domain, this guide focuses on providing a strong theoretical framework for understanding its reactivity, a qualitative comparison with other derivatizing agents, and a detailed experimental protocol to enable researchers to generate their own quantitative data.
Introduction to this compound
This compound is an aromatic chloroformate used in organic synthesis, particularly for the derivatization of nucleophilic functional groups. The presence of the tert-butyl group on the phenyl ring influences its reactivity and stability compared to other chloroformates. Understanding its cross-reactivity is crucial for its effective use in complex molecular settings, such as in drug development, where selectivity is paramount.
Chloroformates are generally reactive compounds, and their stability and reactivity are influenced by the nature of the organic substituent. The general order of stability for chloroformates is aryl > primary alkyl > secondary alkyl > tertiary alkyl.[1] This suggests that this compound, as an aryl chloroformate, is relatively stable compared to its alkyl counterparts.
Theoretical Reactivity Profile
The reactivity of this compound is governed by the electrophilicity of the carbonyl carbon. The tert-butyl group, being weakly electron-donating through inductive and hyperconjugative effects, is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl chloroformate.[2] This would suggest a marginally lower reactivity. However, the steric bulk of the tert-butyl group in the meta position is not expected to significantly hinder the approach of nucleophiles to the reactive center.
The reaction of chloroformates with nucleophiles generally proceeds through a nucleophilic acyl substitution mechanism. For aryl chloroformates, this is often an associative SN2-type mechanism.[3]
Qualitative Cross-Reactivity with Common Functional Groups
Based on general principles of nucleophilicity and the known reactivity of chloroformates, the following order of reactivity is expected for this compound with various functional groups:
Primary Amines > Secondary Amines > Thiols (thiolates) > Phenols (phenoxides) > Primary Alcohols > Secondary Alcohols > Water
This expected reactivity is summarized in the table below. It is important to note that this is a qualitative prediction based on established chemical principles, not on direct, side-by-side experimental data.
| Functional Group | Nucleophile Example | Expected Relative Reactivity | Product Formed |
| Primary Aliphatic Amine | Benzylamine | Very High | Carbamate |
| Primary Aromatic Amine | Aniline | High | Carbamate |
| Secondary Amine | Dibenzylamine | High | Carbamate |
| Aromatic Thiol | Thiophenol | Moderate to High | Thiocarbonate |
| Aliphatic Thiol | Benzyl mercaptan | Moderate | Thiocarbonate |
| Phenol | Phenol | Moderate | Carbonate |
| Primary Alcohol | Methanol | Low to Moderate | Carbonate |
| Secondary Alcohol | Isopropanol | Low | Carbonate |
| Water | Water | Very Low (Hydrolysis) | m-tert-Butylphenol |
Comparison with Alternative Chloroformate Reagents
| Reagent | Key Characteristics |
| Methyl Chloroformate | Highly reactive, small, and volatile. Often used for the derivatization of a wide range of compounds for GC-MS analysis. Less selective due to its high reactivity. |
| Ethyl Chloroformate | Similar to methyl chloroformate but slightly less volatile. Widely used for derivatization. |
| Propyl Chloroformate | Reactivity is comparable to ethyl chloroformate. |
| Phenyl Chloroformate | More stable and less reactive than alkyl chloroformates. The reactivity can be tuned by substituents on the phenyl ring. |
| Benzyl Chloroformate (Cbz-Cl) | Primarily used for the introduction of the Cbz protecting group for amines, which is stable under various conditions and can be removed by hydrogenolysis. |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Used to introduce the Fmoc protecting group for amines, which is stable to acidic conditions but readily cleaved by bases. Commonly used in solid-phase peptide synthesis. |
This compound offers a balance between the high reactivity of alkyl chloroformates and the increased stability of aryl chloroformates. The tert-butyl group can also impart increased solubility in organic solvents to the resulting derivatives.
Experimental Protocol for Determining Cross-Reactivity
To obtain quantitative data on the cross-reactivity of this compound, a competitive reaction experiment can be performed.
Objective: To determine the relative reactivity of this compound with a primary amine, a secondary amine, a primary alcohol, and a thiol.
Materials:
-
This compound
-
Benzylamine (primary amine)
-
N-Methylbenzylamine (secondary amine)
-
Benzyl alcohol (primary alcohol)
-
Benzyl mercaptan (thiol)
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane or acetonitrile)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., a large excess of a highly reactive amine like piperidine)
-
HPLC or GC-MS for analysis
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
Prepare a stock solution containing equimolar amounts of benzylamine, N-methylbenzylamine, benzyl alcohol, benzyl mercaptan, and the internal standard in the same solvent.
-
-
Reaction:
-
In a reaction vessel at a controlled temperature (e.g., 25 °C), add a known volume of the nucleophile mixture stock solution.
-
Initiate the reaction by adding a known, sub-stoichiometric amount of the this compound stock solution (e.g., 0.25 equivalents relative to the total moles of nucleophiles).
-
Allow the reaction to proceed for a specific time (e.g., 1 hour, or until consumption of the chloroformate is complete as determined by a preliminary time-course study).
-
-
Quenching:
-
Stop the reaction by adding an excess of the quenching agent to consume any remaining this compound.
-
-
Analysis:
-
Analyze the reaction mixture by HPLC or GC-MS.
-
Quantify the unreacted starting materials and the formed carbamate, carbonate, and thiocarbonate products by comparing their peak areas to that of the internal standard.
-
-
Data Interpretation:
-
The relative reactivity can be determined by the ratio of the products formed. A higher yield of a particular product indicates a higher reactivity of the corresponding nucleophile with this compound under these competitive conditions.
-
Visualizations
Caption: Experimental workflow for determining the cross-reactivity of this compound.
Caption: General reaction mechanism of this compound with a nucleophile.
Conclusion
References
- 1. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
Evaluating Derivatization Agents for High-Throughput Screening: A Comparative Guide
Overview of Derivatization in High-Throughput Screening
Derivatization in HTS is employed to:
-
Enhance Detection: Introduce a chromophore or fluorophore for UV-Vis or fluorescence detection.
-
Improve Ionization: Increase the efficiency of ionization for mass spectrometry (MS) detection.
-
Increase Stability: Stabilize reactive molecules.
-
Improve Separation: Modify polarity for better chromatographic resolution.
For an HTS workflow, an ideal derivatizing agent should exhibit rapid reaction kinetics, proceed under mild, aqueous-compatible conditions, require minimal sample cleanup, and the resulting derivatives should be stable.
Comparative Analysis of Common Derivatization Agents
Several classes of reagents are routinely used for the derivatization of common functional groups like amines and phenols in HTS. Below is a comparison of some of the most prominent alternatives.
| Parameter | Dansyl Chloride | 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | o-Phthalaldehyde (OPA) |
| Target Functional Group | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary Amines (in the presence of a thiol) |
| Detection Method | Fluorescence, MS | Fluorescence, UV | Fluorescence |
| Reaction pH | Alkaline (typically pH 9-10) | Alkaline (typically pH 8-11) | Alkaline (typically pH 9-10) |
| Reaction Time | 30-60 minutes | < 15 minutes | ~1 minute |
| Derivative Stability | Generally stable | Can be unstable, especially at extreme pH | Unstable, requires immediate analysis |
| HTS Suitability | High | High | Moderate (due to derivative instability) |
| Key Advantages | Versatile, produces fluorescent and MS-ionizable derivatives.[1] | Fast reaction, highly fluorescent derivatives.[1] | Very fast reaction, good for automated pre-column derivatization. |
| Key Disadvantages | Slower reaction time compared to others. | Derivatives can be unstable.[2][3] | Only reacts with primary amines, unstable derivatives. |
Table 1: Comparison of Common Derivatization Agents for Amines and Phenols.
Experimental Protocols
General Protocol for Derivatization with Dansyl Chloride
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation:
-
Prepare a 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).
-
Prepare a 50 mM solution of Dansyl Chloride in a suitable organic solvent (e.g., acetone or acetonitrile).
-
-
Derivatization Reaction:
-
In a microplate well, mix 50 µL of the Dansyl Chloride solution with 25 µL of the analyte solution (dissolved in a compatible solvent).
-
Add 50 µL of the carbonate/bicarbonate buffer.
-
Seal the plate and incubate at room temperature in the dark for 60 minutes.[4]
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small amount of a primary amine solution (e.g., glycine).
-
-
Analysis:
-
The derivatized sample can be directly analyzed by LC-MS or diluted with a suitable solvent for fluorescence measurement.
-
General Protocol for Derivatization with Fmoc-Cl
This protocol is a general guideline and may require optimization.
-
Reagent Preparation:
-
Prepare a borate buffer solution (e.g., 0.4 M, pH 9.2).[5]
-
Prepare a solution of Fmoc-Cl in acetonitrile.
-
-
Derivatization Reaction:
-
In a microplate well, mix 150 µL of the borate buffer with 100 µL of the analyte solution.
-
Add 300 µL of the Fmoc-Cl solution.
-
The reaction is typically complete within 15 minutes at room temperature.[3]
-
-
Quenching:
-
The reaction can be stopped by adding an acidic solution to lower the pH.
-
-
Analysis:
-
The sample is then ready for analysis by HPLC with fluorescence or UV detection.
-
Evaluation of m-tert-butylphenyl Chloroformate
While specific HTS data is lacking, an evaluation can be inferred from the general characteristics of chloroformates and the structural features of the m-tert-butylphenyl group.
Hypothetical Performance:
| Parameter | Predicted Properties of this compound |
| Target Functional Group | Primary & Secondary Amines, Phenols |
| Detection Method | UV (due to the phenyl ring), MS |
| Reaction pH | Alkaline |
| Reaction Time | Likely rapid, typical for chloroformates. |
| Derivative Stability | The resulting carbamates are generally stable.[6] |
| HTS Suitability | Potentially high, but requires experimental validation. |
| Potential Advantages | - The tert-butyl group could enhance solubility in organic solvents used in stock solutions.- The resulting carbamate may have favorable chromatographic properties.- Chloroformates are generally reactive, suggesting rapid derivatization. |
| Potential Disadvantages | - Susceptible to hydrolysis, which can be a challenge in aqueous HTS buffers.- Lacks an intrinsic fluorophore, limiting detection sensitivity compared to Dansyl-Cl or Fmoc-Cl.- Potential for side reactions. |
Visualizing the Workflow and Pathways
General Derivatization Workflow for HTS
Caption: Automated derivatization workflow for HTS.
Signaling Pathway of Amine Derivatization
Caption: General reaction scheme for amine derivatization.
Conclusion
The selection of a derivatizing agent for high-throughput screening is a critical decision that depends on the analyte, the available instrumentation, and the required throughput. While established reagents like Dansyl Chloride and Fmoc-Cl offer well-documented protocols and predictable performance, the evaluation of novel reagents is an ongoing effort in analytical chemistry.
Based on its chemical structure, this compound presents a plausible, yet unvalidated, option for derivatization in HTS. Its primary advantages would likely be the formation of stable carbamates and favorable solubility and chromatographic characteristics conferred by the tert-butylphenyl group. However, the lack of an intrinsic fluorophore and its susceptibility to hydrolysis are significant drawbacks that would need to be addressed experimentally. Without dedicated studies, its performance relative to established methods remains speculative. For researchers in drug discovery, leveraging well-characterized derivatization agents remains the most robust approach for ensuring data quality and throughput in screening campaigns.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. chemimpex.com [chemimpex.com]
Safety Operating Guide
Proper Disposal of m-tert-Butylphenyl Chloroformate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents like m-tert-Butylphenyl chloroformate are paramount. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan to ensure the safe management of this compound in a laboratory setting.
Core Principles of Chloroformate Disposal:
Chloroformates are a class of organic compounds that are esters of chloroformic acid. They are reactive and require careful handling. The primary hazard associated with chloroformates is their reactivity with nucleophiles, including water, which can lead to the release of corrosive and toxic fumes. Proper disposal procedures aim to neutralize the reactive chloroformate group, converting it into a less hazardous substance before final disposal as chemical waste.
Quantitative Data on a Representative Chloroformate
| Property | Value |
| Molecular Formula | C₇H₅ClO₂ |
| Molecular Weight | 156.57 g/mol |
| Boiling Point | 196 °C |
| Melting Point | -19 °C |
| Flash Point | 81 °C |
| Density | 1.25 g/cm³ |
Note: This data is for Phenyl Chloroformate and is intended for illustrative purposes. Always refer to the specific Safety Data Sheet (SDS) for this compound.
Experimental Protocol for the Safe Disposal of this compound
This protocol outlines a general procedure for the neutralization of this compound in a laboratory setting. Always perform this procedure in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Materials:
-
This compound waste
-
10% aqueous sodium hydroxide (NaOH) solution or a suitable amine solution (e.g., 10% aqueous solution of diethylamine)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Appropriate reaction vessel (e.g., beaker or flask of a suitable size to contain the reaction with adequate headspace)
-
pH paper or a calibrated pH meter
-
Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare a 10% aqueous solution of sodium hydroxide or a suitable amine. The volume should be in excess of the amount required to neutralize the chloroformate. A general rule is to use at least a 2-fold molar excess of the neutralizing agent.
-
Place the neutralizing solution in the reaction vessel and begin gentle stirring.
-
-
Neutralization:
-
Slowly and carefully add the this compound waste to the stirring neutralizing solution. Caution: The reaction may be exothermic. Add the chloroformate in small portions to control the rate of reaction and prevent splashing.
-
Allow the mixture to stir for at least one hour to ensure complete neutralization. Chloroformates react with bases or amines to form carbonates or carbamates, respectively, which are generally less hazardous.[1][2]
-
-
Verification:
-
After the reaction time, check the pH of the solution to ensure it is basic (pH > 7), indicating that the neutralizing agent is still in excess.
-
-
Waste Collection:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling m-tert-Butylphenyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of m-tert-Butylphenyl chloroformate, a reactive chemical intermediate. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the potential hazards of this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing | Chemical splash goggles and a face shield | Double-gloving with an inner nitrile glove and an outer chemical-resistant glove (e.g., Viton® or butyl rubber) | A lab coat worn over long-sleeved clothing | A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.[1][2] |
| Chemical Reactions | Chemical splash goggles and a face shield | Double-gloving with an inner nitrile glove and an outer chemical-resistant glove (e.g., Viton® or butyl rubber) | A chemical-resistant apron over a lab coat or a chemical-resistant coverall | All work should be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Double-gloving with an inner nitrile glove and an outer chemical-resistant glove (e.g., Viton® or butyl rubber) | A disposable, chemical-resistant coverall[1][3] | A NIOSH-approved self-contained breathing apparatus (SCBA) may be required for large spills.[2] |
| Waste Disposal | Chemical splash goggles and a face shield | Double-gloving with an inner nitrile glove and an outer chemical-resistant glove (e.g., Viton® or butyl rubber) | A lab coat or chemical-resistant apron | Work should be conducted in a well-ventilated area or a chemical fume hood. |
II. Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe handling of this compound from preparation to the completion of the experimental work.
1. Preparation:
- Ensure that a safety data sheet (SDS) for this compound is readily accessible.
- Verify that a fully stocked and operational emergency shower and eyewash station are in close proximity to the work area.
- Assemble all necessary PPE as detailed in the table above and inspect for any damage.
- Prepare all necessary reagents and equipment before handling the chloroformate.
2. Handling:
- All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
- Ground and bond all containers and receiving equipment to prevent static discharge, as the compound may be combustible.[4]
- Use only non-sparking tools.[4]
- Keep the container tightly closed when not in use to prevent reaction with moisture in the air. Chloroformates are known to degrade in moist air.[5]
- Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, amines, and water.[4][6]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
- Decontaminate all equipment that has come into contact with the chemical.
- Properly label and store any unused this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
III. Disposal Plan: Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
- Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Contaminated Materials:
- Any materials that have come into contact with this compound, such as gloves, disposable lab coats, and absorbent pads, must be treated as hazardous waste.
- Place these materials in a sealed, labeled hazardous waste bag or container.
3. Disposal Procedure:
- Dispose of all this compound waste through your institution's environmental health and safety (EHS) office.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
IV. Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. epa.gov [epa.gov]
- 3. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 4. fishersci.com [fishersci.com]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. TERT-BUTYLCYCLOHEXYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
